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  • Product: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile
  • CAS: 96286-02-1

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

This guide is structured as a technical whitepaper for research and development professionals. It synthesizes available literature data on close structural analogues to establish a rigorous characterization profile for 5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for research and development professionals. It synthesizes available literature data on close structural analogues to establish a rigorous characterization profile for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS 96286-02-1).

Executive Summary

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a critical heterocyclic building block, serving as a scaffold for various agrochemicals and pharmaceuticals (e.g., intermediates for Lurasidone analogues). Its characterization relies on distinguishing the unique electronic signature of the nitrile group at the C4 position, which differentiates it from its precursor (the C4-aldehyde) and its regioisomers.

This guide provides a predictive reference standard based on high-fidelity analogues (the 4-iodo and 4-formyl derivatives) and outlines the specific protocols required to validate the compound's identity.

Structural Analysis & Electronic Logic

The molecule possesses a "push-pull" electronic structure that dictates its spectroscopic behavior:

  • Electron Withdrawal: The C4-cyano (-CN) and C5-chloro (-Cl) groups are electron-withdrawing, deshielding the pyrazole ring carbons.

  • Steric/Electronic Environment: The N1-methyl and C3-methyl groups appear as distinct singlets in

    
    H NMR. Their chemical shifts are sensitive indicators of the oxidation state at C4.
    
Analytical Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound, distinguishing it from common impurities.

AnalyticalWorkflow Start Starting Material (1,3-Dimethyl-5-pyrazolone) Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Aldehyde Intermediate (4-CHO Derivative) CAS: 27006-76-4 Step1->Aldehyde Step2 Oxime Formation & Dehydration Aldehyde->Step2 Target TARGET (4-CN Derivative) CAS: 96286-02-1 Step2->Target IR IR Check (2230 cm⁻¹) Target->IR Primary Screen NMR NMR Validation (Methyl Shifts) Target->NMR Confirmation

Figure 1: Synthesis and validation workflow for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

Spectroscopic Data Profile

As direct public spectral data for CAS 96286-02-1 is sparse, the following values are derived reference standards calculated from the experimentally verified data of the 4-iodo and 4-formyl analogues [1, 2].

A. Nuclear Magnetic Resonance ( H & C NMR)

Solvent: CDCl


 (Chloroform-d) is the preferred solvent.
Standard:  TMS (

0.00 ppm).
NucleusMoietyShift (

ppm)
MultiplicityIntegrationDiagnostic Note

H
N-CH

(Pos 1)
3.80 – 3.86 Singlet (s)3HDeshielded by adjacent Nitrogen.

H
C-CH

(Pos 3)
2.45 – 2.50 Singlet (s)3HShift moves downfield vs. Iodo analogue (2.22 ppm) due to CN anisotropy.

C
CN (Nitrile)112.0 – 114.0 Singlet-Distinctive carbon signal, absent in aldehyde precursor.

C
C-Cl (Pos 5)~128.0 - 131.0 Singlet-Quaternary carbon.[1][2]

C
N-Me ~37.5 Singlet-Typical N-methyl range.

C
C-Me ~14.5 Singlet-Typical C-methyl range.

Interpretation Logic:

  • Absence of Splitting: Both methyl groups must appear as sharp singlets. Any splitting suggests contamination with regioisomers (e.g., 1,5-dimethyl variants).

  • Aldehyde Check: Ensure no proton signal exists at

    
     9.5–10.0 ppm (CHO), which would indicate incomplete conversion from the precursor.
    
B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the fastest "Go/No-Go" decision during synthesis.

Functional GroupWavenumber (

, cm

)
IntensityAssignment
Nitrile (C≡N) 2220 – 2240 Strong/SharpPrimary Identity Peak. Distinguishes from Aldehyde (C=O ~1670).
C=N / C=C 1500 – 1600MediumPyrazole ring stretching.
C-H (Aliphatic) 2920 – 2950WeakMethyl C-H stretch.
C-Cl 700 – 800MediumAryl chloride stretch.
C. Mass Spectrometry (MS)

Formula: C


H

ClN

Molecular Weight: 155.58 g/mol
Ionm/z ValueRelative AbundanceInterpretation
Molecular Ion [M]+ 155 100% (Base)Parent molecule (

Cl isotope).
Isotope Peak [M+2]+ 157 ~33%Diagnostic 3:1 ratio confirming presence of one Chlorine atom.
Fragment [M-Cl]+ 120VariableLoss of Chlorine radical.
Fragment [M-CH

]+
140VariableLoss of methyl group.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: Eliminate concentration effects that shift methyl peaks.

  • Method:

    • Dissolve 5–10 mg of the solid sample in 0.6 mL of CDCl

      
        (99.8% D).
      
    • Filter the solution through a cotton plug into the NMR tube if any turbidity is observed (insoluble salts interfere with shimming).

    • Run at 298 K (25°C).

    • Critical Check: If using DMSO-d

      
      , expect solvent peaks at 
      
      
      
      2.50 and water at
      
      
      3.33. The compound's N-Me peak may shift slightly upfield (~3.7 ppm) in DMSO.
Protocol 2: Mass Spectrometry (GC-MS/EI)
  • Objective: Confirm the Chlorine isotope pattern.

  • Method:

    • Dilute sample to 10 ppm in Methanol or Acetonitrile.

    • Use Electron Ionization (EI) at 70 eV.

    • Validation: Look for the "Chlorine Cluster" at 155/157. If the ratio is 1:1, the sample is contaminated (likely with a brominated analogue, though unlikely in this synthesis path).

Protocol 3: Impurity Profiling

The most common impurity is the 4-formyl precursor (CAS 27006-76-4).

  • Detection:

    • IR: Look for C=O stretch at ~1660–1680 cm

      
      .
      
    • NMR: Look for aldehyde proton at

      
       9.96 ppm (DMSO-d
      
      
      
      ) or ~9.8 ppm (CDCl
      
      
      ) [2].

References

  • Iodo-Analogue Characterization: Vilkauskaitė, G., Eller, G. A., Šačkus, A., & Holzer, W. (2009).[3] 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.[4] Molbank, 2009(3), M620.

    • Provides the baseline NMR shifts for the 5-chloro-1,3-dimethyl-pyrazole scaffold.
  • Aldehyde Precursor Synthesis: Shen, Y. J., Xu, M., & Fan, C. G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[5][6] Acta Crystallographica Section E, 67(11), o2936.

    • Confirms the structure and synthesis of the immedi
  • General Pyrazole Synthesis: ChemicalBook & GuideChem Databases. (2025). Synthesis and Properties of CAS 27006-76-4 and 96286-02-1.

Sources

Exploratory

molecular structure and formula of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Technical Monograph: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile Executive Summary 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a highly functionalized heterocyclic scaffold that serves as a critical "electro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Executive Summary

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a highly functionalized heterocyclic scaffold that serves as a critical "electrophilic hub" in modern medicinal chemistry and agrochemical synthesis. Its utility stems from the synergistic relationship between the electron-withdrawing nitrile group at position C4 and the leaving group (chloride) at position C5. This electronic push-pull system activates the C5 position for facile Nucleophilic Aromatic Substitution (


), allowing researchers to rapidly diversify the scaffold with amines, thiols, and alkoxides. This guide provides a comprehensive technical analysis of its molecular architecture, synthetic pathways, and reactivity profile, designed for scientists optimizing lead compounds for kinase inhibition or crop protection.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of a pyrazole core substituted at three positions.[1][2] The regiochemistry is defined by the N1-methyl group, which locks the tautomeric state, ensuring a fixed electronic environment.

Structural Specifications
PropertyData
IUPAC Name 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Molecular Formula

Molecular Weight 155.58 g/mol
CAS Registry 96286-02-1 (Nitrile); 27006-76-4 (Aldehyde precursor)
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water.[3]
Electronic Character Electron-deficient pyrazole ring (

-acidic)
Electronic Activation (The "Warhead" Concept)

The reactivity of this molecule is dictated by the Hammett electronic effects of the substituents:

  • C4-Nitrile (CN): A strong

    
    - and 
    
    
    
    -electron withdrawing group (EWG). It decreases electron density at the adjacent C3 and C5 positions.
  • C5-Chloride (Cl): A weak deactivator but a good leaving group.

  • N1-Methyl: Inductively donating, but insufficient to counteract the CN group's pull.

Result: The C5 carbon is highly electrophilic. The C4-CN group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the C5-Cl bond susceptible to attack by nucleophiles even under mild conditions.

Part 2: Synthetic Architecture

The synthesis of the 4-carbonitrile derivative typically proceeds through the 4-formyl intermediate, which is the industrial standard.

Primary Synthesis Pathway (Vilsmeier-Haack Route)

The most robust route begins with 1,3-dimethyl-5-pyrazolone .

  • Chlorovilsmeier Formylation: Treatment of the pyrazolone with

    
     and DMF generates the 5-chloro-4-formyl derivative (5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde). The 
    
    
    
    serves a dual role: it converts the C5-carbonyl (tautomer) to a C5-chloro group and formylates the C4 position.
  • Conversion to Nitrile: The aldehyde is converted to the nitrile via condensation with hydroxylamine to form an oxime, followed by dehydration (using

    
     or 
    
    
    
    ).

SynthesisPath Start 1,3-Dimethyl-5-pyrazolone Step1 Vilsmeier-Haack (POCl3 / DMF, 100°C) Start->Step1 Inter Intermediate: 5-Chloro-4-carbaldehyde Step1->Inter Step2 Oxime Formation & Dehydration (NH2OH / SOCl2) Inter->Step2 Final Target: 5-Chloro-4-carbonitrile Step2->Final

Figure 1: Standard industrial synthesis pathway converting the pyrazolone precursor to the target nitrile via the aldehyde intermediate.

Part 3: Reactivity Profile ( and Beyond)

This section details the core utility of the molecule: its ability to act as a scaffold for library generation.

Nucleophilic Aromatic Substitution ( )

The primary reaction is the displacement of the C5-chlorine by nucleophiles (amines, thiols, alkoxides).

  • Mechanism: Addition-Elimination.

  • Rate Determining Step: Usually the formation of the Meisenheimer-like sigma complex (addition of the nucleophile).

  • Regioselectivity: Exclusive to C5. The C3-methyl is inert; the C4-cyano is stable under

    
     conditions but can be hydrolyzed under forcing acidic/basic conditions.
    

Reactivity Order of Nucleophiles:

  • Thiols (R-SH): Fastest reaction (soft nucleophile).

  • Primary Amines (R-NH2): Rapid reaction, often requires a base (

    
     or 
    
    
    
    ) to scavenge HCl.
  • Secondary Amines (R2-NH): Slower due to sterics (adjacent N1-Methyl group).

  • Alkoxides (RO-): Requires stronger bases (NaH) and anhydrous conditions to avoid hydrolysis.

ReactivityMap Core 5-Chloro-1,3-dimethyl- 1H-pyrazole-4-carbonitrile Prod_Amine 5-Amino-pyrazole-4-CN (Kinase Inhibitor Core) Core->Prod_Amine SNAr (Displacement) Prod_Thiol 5-Thio-pyrazole-4-CN (Agrochemical Core) Core->Prod_Thiol SNAr Prod_Fused Pyrazolo[3,4-d]pyrimidines (Bicyclic Systems) Core->Prod_Fused Cyclization w/ Amidines Prod_Acid Pyrazole-4-carboxylic Acid Core->Prod_Acid CN Hydrolysis Amine Primary Amines (R-NH2 / Base) Amine->Core Thiol Thiols (R-SH / Base) Thiol->Core Hydrazine Hydrazines (NH2NH2) Hydrazine->Core Hydrolysis Acid/Base Hydrolysis Hydrolysis->Core

Figure 2: Divergent synthesis map showing the transformation of the chloropyrazole core into various bioactive scaffolds.

Part 4: Medicinal Chemistry Applications

Kinase Inhibition (JAK/LSD1)

The 5-amino-pyrazole-4-carbonitrile motif is a privileged structure in kinase drug discovery.

  • Role: The exocyclic amine (introduced via

    
     on the title compound) often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.
    
  • Nitrile Function: The CN group can accept hydrogen bonds or project into small hydrophobic pockets (gatekeeper residues).

Agrochemicals (SDHI Fungicides)

Derivatives of this scaffold are precursors to Succinate Dehydrogenase Inhibitors (SDHIs).

  • Pathway: Hydrolysis of the nitrile to the carboxylic acid, followed by amide coupling with aniline derivatives, yields potent fungicides (analogous to Penflufen or Sedaxane structures).

Part 5: Experimental Protocol

Protocol: Synthesis of 5-(Benzylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile via


 

Note: This protocol validates the electrophilic nature of the C5 position.

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq)[3]

  • Benzylamine (1.2 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 5-chloro-pyrazole substrate in 5 mL of anhydrous ACN.

  • Addition: Add 2.0 mmol of

    
     followed by dropwise addition of 1.2 mmol of benzylamine.
    
  • Reaction: Heat the mixture to reflux (80°C for ACN) or 90°C (if using DMF) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (higher

    
    ) should disappear, replaced by a fluorescent spot (lower 
    
    
    
    ).
  • Workup: Cool to room temperature.

    • If ACN used: Evaporate solvent in vacuo.

    • If DMF used: Pour into ice-water (50 mL). The product usually precipitates.

  • Purification: Filter the precipitate or extract with Ethyl Acetate. Wash with brine. Dry over

    
    .[4][5] Recrystallize from Ethanol.[2]
    

Safety Note: The 5-chloro precursor is a skin sensitizer. The nitrile group can release HCN if subjected to strong acids at high temperatures; perform all hydrolysis steps in a well-ventilated fume hood.

References

  • Synthesis of Pyrazole-4-carbaldehyde Precursors: Shen, Y. J., Xu, M., & Fan, C. G. (2011).[4] 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[6][7] Acta Crystallographica Section E, 67(11), o2936.[4]

  • Reactivity of 5-Chloro-pyrazoles in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : 
    Bawazir, W. (2020). 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.[8] International Journal of Organic Chemistry, 10, 63-76.[1]
    
    
  • Applications in Heterocyclic Synthesis (Pyrazolo[1,5-a]pyrimidines): Al-Mousawi, S. M., et al. (2009).[2] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. Molecules, 14, 79-91.

  • General Pyrazole Chemistry & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 1474983, 5-chloro-1,3-dimethyl-1h-pyrazole-4-carbonitrile.[3]

Sources

Foundational

Technical Guide: Biological Potency and Therapeutic Applications of Pyrazole Derivatives

Executive Summary The pyrazole ring ( ) represents a "privileged scaffold" in modern medicinal chemistry due to its unique electronic properties, metabolic stability, and capacity for diverse bioisosteric replacements.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (


) represents a "privileged scaffold" in modern medicinal chemistry due to its unique electronic properties, metabolic stability, and capacity for diverse bioisosteric replacements.[1][2][3] This guide analyzes the structural determinants governing the biological activity of pyrazole derivatives, focusing on anti-inflammatory (COX-2 inhibition) and oncological (kinase inhibition) pathways. It provides actionable structure-activity relationship (SAR) insights, detailed experimental protocols for biological validation, and a summary of clinical successes.

Structural Basis of Bioactivity

The pyrazole nucleus is a 5-membered heterocycle containing two adjacent nitrogen atoms.[3][4][5][6] Its pharmacological versatility stems from its ability to act as both a hydrogen bond donor (NH) and acceptor (N:), mimicking peptide bonds or imidazole rings in histidine.

Pharmacophore Features[7]
  • Tautomerism: The rapid interconversion between 1H- and 2H-tautomers influences binding affinity.

  • Substitution Sites:

    • N1: Controls lipophilicity and metabolic stability (e.g., N-phenyl in celecoxib).

    • C3/C5: Critical for steric fit within enzyme pockets (e.g., ATP-binding sites of kinases).

    • C4: Often used for electron-withdrawing groups to modulate pKa and selectivity.

Therapeutic Sector A: Anti-Inflammatory (COX-2 Inhibition)[6][8]

Mechanism of Action

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both Cyclooxygenase-1 (COX-1, constitutive) and Cyclooxygenase-2 (COX-2, inducible). Selective COX-2 inhibition is desirable to reduce gastrointestinal toxicity associated with COX-1 blockade. Pyrazole derivatives achieve this by exploiting the larger hydrophobic side pocket present in COX-2 but absent in COX-1.

Structure-Activity Relationship (SAR)
  • Selectivity Trigger: A bulky group (e.g., sulfonamide

    
     or methylsulfonyl 
    
    
    
    ) at the para-position of the N1-phenyl ring is essential for docking into the COX-2 secondary pocket (Arg513).
  • Steric Control: Bulky substituents at C5 (e.g., trifluoromethyl

    
    ) enhance selectivity by clashing with the tighter channel of COX-1.
    
  • Stability: Halogenation (F, Cl) on the phenyl rings improves metabolic half-life.

Pathway Visualization: COX-2 Signaling

The following diagram illustrates the inflammatory cascade and the intervention point of pyrazole-based COX-2 inhibitors.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 Induced by Cytokines PGs_Good Prostaglandins (Homeostatic) Mucosal Defense COX1->PGs_Good PGs_Bad Prostaglandins (Inflammatory) Pain, Fever, Swelling COX2->PGs_Bad NSAIDs Traditional NSAIDs (Non-selective) NSAIDs->COX1 NSAIDs->COX2 Pyrazoles Pyrazole Derivatives (Celecoxib/Rofecoxib) Selective Inhibition Pyrazoles->COX1 Weak/No Effect Pyrazoles->COX2

Figure 1: Mechanism of selective COX-2 inhibition by pyrazole derivatives, sparing homeostatic COX-1 functions.

Therapeutic Sector B: Oncology (Kinase Inhibition)

Mechanism of Action

In oncology, pyrazoles function primarily as ATP-competitive inhibitors of protein kinases.[3] The pyrazole nitrogen atoms often form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[3]

Key Targets
  • BCR-ABL: Targeted by Asciminib (allosteric) for CML.[7]

  • JAK1/2: Targeted by Ruxolitinib for myelofibrosis.

  • ALK/ROS1: Targeted by Crizotinib for NSCLC.

  • BRAF: Pyrazole scaffolds inhibit mutant BRAF (V600E) in melanoma.

Pathway Visualization: Kinase Signaling Cascade

This diagram depicts how pyrazole inhibitors intercept proliferative signaling in cancer cells.

Kinase_Cascade GF Growth Factor (EGF/VEGF) RTK RTK (EGFR/VEGFR) GF->RTK Binding RAS RAS (GTPase) RTK->RAS Activation RAF RAF (Kinase) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Nucleus Nucleus: Transcription Factors ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Py_Inhibitor Pyrazole Inhibitors (e.g., Crizotinib, Encorafenib) Py_Inhibitor->RTK ATP Competition Py_Inhibitor->RAF

Figure 2: Interception of the RAS/RAF/MEK pathway by pyrazole-based kinase inhibitors.

Clinical Landscape: FDA-Approved Pyrazoles

The following table summarizes key FDA-approved drugs containing the pyrazole pharmacophore, demonstrating the translational success of this scaffold.

Drug NamePrimary TargetIndicationYear ApprovedMechanism Type
Celecoxib COX-2Rheumatoid Arthritis, Pain1998Selective Inhibitor
Ruxolitinib JAK1/JAK2Myelofibrosis2011ATP-Competitive
Crizotinib ALK/ROS1NSCLC2011ATP-Competitive
Ibrutinib BTKMantle Cell Lymphoma2013Covalent Inhibitor (via pyrazolopyrimidine)
Asciminib BCR-ABL1CML2021Allosteric Inhibitor
Vericiguat sGCHeart Failure2021sGC Stimulator

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed to be self-validating. Controls (positive/negative) are mandatory for data acceptance.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Quantify the selectivity of a novel pyrazole derivative. Method: Colorimetric monitoring of peroxidase activity of heme-COX during the conversion of arachidonic acid to PGG2.

Reagents:

  • Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Arachidonic acid (Substrate).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric substrate.

  • Heme (Cofactor).

  • Assay Buffer (100 mM Tris-HCl, pH 8.0).

Workflow:

  • Preparation: Dilute test compounds in DMSO to varying concentrations (0.01 µM to 100 µM).

  • Enzyme Incubation: In a 96-well plate, add 150 µL Assay Buffer, 10 µL Heme, and 10 µL Enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add 20 µL of test compound (or DMSO control). Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Standard: Celecoxib must show IC50 < 0.1 µM for COX-2 and > 5 µM for COX-1.

Protocol B: MTT Cytotoxicity Assay

Objective: Assess antiproliferative potency against cancer cell lines (e.g., MCF-7, A549).[8] Method: Reduction of tetrazolium salt (MTT) to purple formazan by metabolically active cells.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Replace media with fresh media containing serial dilutions of pyrazole derivatives. Include:

    • Negative Control: 0.1% DMSO.

    • Positive Control:[1][9][10] Doxorubicin (1 µM).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm .

Data Analysis: Plot Log[Concentration] vs. % Cell Viability to determine IC50.

Future Perspectives

The field is moving beyond simple inhibition.

  • PROTACs: Pyrazole moieties are being used as the "warhead" to bind the target protein (e.g., BRD4), linked to an E3 ligase ligand to induce proteasomal degradation.

  • Hybrids: Fusing pyrazoles with other pharmacophores (e.g., coumarins, thiazoles) to tackle multi-drug resistance (MDR).

References

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 2024. Link

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 2024.[11] Link

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 2024.[5][12] Link

  • Current status of pyrazole and its biological activities. PubMed Central (PMC), 2024. Link

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate, 2023. Link

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI, 2023. Link

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 2023. Link

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI, 2023. Link

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. Link

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 2010. Link

Sources

Exploratory

literature review of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

An In-Depth Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile: Synthesis, Reactivity, and Applications Introduction: The Significance of the Pyrazole Scaffold The pyrazole ring system is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile: Synthesis, Reactivity, and Applications

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and agrochemical development.[1] Compounds incorporating the pyrazole motif exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and pain-relieving properties.[2] This versatility stems from the unique electronic and structural characteristics of the pyrazole ring, which allow for diverse molecular interactions with biological targets.[1][2]

Within this important class of compounds, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile stands out as a highly functionalized and versatile synthetic intermediate. Its structure combines a stable pyrazole core with three distinct functional groups: a reactive chloro substituent at the C5 position, a synthetically adaptable carbonitrile group at the C4 position, and two methyl groups that modulate solubility and steric properties. These features make it an invaluable building block for the synthesis of more complex molecules, particularly in the design of novel therapeutic agents and potent agrochemicals.[3][4] This guide provides a detailed exploration of its synthesis, chemical reactivity, and applications for researchers in drug discovery and chemical development.

Physicochemical Properties

A summary of the key identifiers and properties for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is provided below.

PropertyValueReference
Molecular Formula C₆H₆ClN₃[5]
Molecular Weight 155.59 g/mol [6]
CAS Number 96286-02-1[6]
Canonical SMILES CC1=NN(C(=C1C#N)Cl)C[5]
InChI Key BVSBKLHMMUZYKA-UHFFFAOYSA-N[5]

Synthesis of the Core Intermediate

The most established route to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile proceeds via a two-step sequence starting from 1,3-dimethyl-1H-pyrazol-5(4H)-one. The key transformation involves a Vilsmeier-Haack reaction to introduce the C4-formyl and C5-chloro groups simultaneously, followed by the conversion of the resulting aldehyde to the target carbonitrile.

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation and chlorination of activated aromatic and heterocyclic systems. In this context, the combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride. This reagent reacts with the enol form of 1,3-dimethyl-1H-pyrazol-5(4H)-one to yield the chlorinated and formylated pyrazole.

G cluster_0 Vilsmeier-Haack Reaction A 1,3-Dimethyl-1H-pyrazol-5(4H)-one C 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde A->C Heat (90-100°C) B POCl₃ + DMF (Vilsmeier Reagent)

Caption: Synthesis of the aldehyde precursor via Vilsmeier-Haack reaction.

Experimental Protocol:

  • To a flask cooled in an ice bath (0°C), slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) to N,N-dimethylformamide (DMF, 2.0 eq.) with vigorous stirring.[3][4][7]

  • Allow the mixture to stir at 0°C for 20-30 minutes to ensure complete formation of the Vilsmeier reagent.[3][4]

  • Slowly add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq.) to the mixture, ensuring the temperature remains controlled.[7][8]

  • After the addition is complete, warm the reaction mixture to 90-100°C and maintain for 1-7 hours.[7][8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice/ice water.[3][4][8]

  • Neutralize the aqueous solution to pH 7-8 using a saturated sodium bicarbonate or sodium hydroxide solution.[3]

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[3][8]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3][7]

  • Purify the crude solid by recrystallization or column chromatography to obtain pure 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[7]

Step 2: Conversion to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

The conversion of an aldehyde to a nitrile is a standard transformation in organic synthesis. A common and effective method involves the formation of an oxime intermediate by reacting the aldehyde with hydroxylamine, followed by dehydration to yield the nitrile. This dehydration can often be achieved by heating with reagents like formic acid and orthophosphoric acid.[9]

G cluster_1 Aldehyde to Nitrile Conversion C 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde E 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile C->E Heat D Hydroxylamine HCl, Formic Acid, H₃PO₄ G cluster_reactivity Reactivity of the Pyrazole Core Parent 5-Chloro-1,3-dimethyl-1H-pyrazole Iodinated 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole Parent->Iodinated I₂ / HIO₃ Acetic Acid Nitrated 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole Parent->Nitrated Fuming HNO₃ H₂SO₄

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile as a Versatile Building Block for Next-Generation Agrochemicals

Abstract The pyrazole ring system is a cornerstone of modern agrochemical design, forming the core scaffold of numerous high-performance fungicides, insecticides, and herbicides.[1][2] This guide focuses on the strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring system is a cornerstone of modern agrochemical design, forming the core scaffold of numerous high-performance fungicides, insecticides, and herbicides.[1][2] This guide focuses on the strategic application of a key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile . We will explore its chemical reactivity, provide detailed, field-tested protocols for its derivatization, and explain the causal logic behind these synthetic transformations. The inherent functionality of this building block—a reactive chlorine atom for nucleophilic substitution and a versatile nitrile group—offers a powerful platform for generating diverse molecular libraries and accelerating the discovery of novel active ingredients.

Chemical Profile and Strategic Importance

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a highly functionalized heterocyclic compound. Its value in synthesis stems from two orthogonal reactive sites, allowing for selective and stepwise modifications.

  • The C5-Chloro Group: This site is activated towards nucleophilic aromatic substitution (SNAr), providing a primary vector for introducing a wide array of functional groups and building molecular complexity.

  • The C4-Nitrile Group: This versatile functional group can be readily transformed into amides, carboxylic acids, amines, or tetrazoles, which are prevalent toxophores in many commercial agrochemicals.[3]

The strategic combination of these two handles allows researchers to fine-tune a molecule's physicochemical properties and biological activity, a critical aspect of modern pesticide development.[3]

cluster_main 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile cluster_handles Key Reactive Handles mol Nitrile C4-Nitrile Group (Hydrolysis, Reduction, Cycloaddition) mol->Nitrile Chloro C5-Chloro Group (Nucleophilic Aromatic Substitution) mol->Chloro Primary site for introducing R-O, R-S, R-N nucleophiles

Caption: Key reactive sites on the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile scaffold.

Foundational Synthesis Protocols

While the focus is on application, understanding the synthesis of the core building block and its primary derivatives is essential. The following protocols provide validated methods for key transformations.

Protocol 1: Synthesis of the Precursor Aldehyde

The most common route to this pyrazole system involves the Vilsmeier-Haack formylation of 1,3-dimethyl-2-pyrazolin-5-one.[4][5] This reaction is robust and provides the crucial 4-formyl-5-chloro pyrazole intermediate.

Rationale: The Vilsmeier reagent (formed from POCl₃ and DMF) is a powerful electrophile that formylates the electron-rich C4 position of the pyrazolone tautomer. The subsequent reaction with excess reagent chlorinates the C5 position, replacing the hydroxyl group.

ReagentMWMolesEquiv.Amount
1,3-Dimethyl-2-pyrazolin-5-one112.130.101.011.21 g
Phosphorus oxychloride (POCl₃)153.330.404.043.6 mL
N,N-Dimethylformamide (DMF)73.090.303.023.2 mL

Step-by-Step Methodology:

  • To a three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Slowly add solid 1,3-dimethyl-2-pyrazolin-5-one in portions, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C for 3-4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

  • Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7.

  • Extract the aqueous phase with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which can be purified by recrystallization from an ethyl acetate/petroleum ether mixture.[4][6]

Protocol 2: Conversion of Aldehyde to the Target Nitrile

This two-step, one-pot protocol efficiently converts the aldehyde to the required carbonitrile, a more versatile handle for further derivatization.

Rationale: The aldehyde is first converted to an aldoxime using hydroxylamine. The subsequent in-situ dehydration of the oxime, often facilitated by reagents like acetic anhydride or thionyl chloride, yields the nitrile. This is a classic and high-yielding transformation.

ReagentMWMolesEquiv.Amount
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde158.590.051.07.93 g
Hydroxylamine hydrochloride69.490.061.24.17 g
Sodium acetate82.030.061.24.92 g
Acetic Anhydride102.090.153.014.2 mL
Ethanol / Water---As solvent

Step-by-Step Methodology:

  • Dissolve the starting aldehyde, hydroxylamine hydrochloride, and sodium acetate in a 1:1 mixture of ethanol and water (100 mL).

  • Heat the mixture to reflux for 1 hour until TLC analysis confirms the complete consumption of the aldehyde and formation of the oxime intermediate.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and add acetic anhydride dropwise.

  • Stir the mixture vigorously at room temperature for 2 hours. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The resulting solid is 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile of sufficient purity for most subsequent reactions.

Caption: Synthetic workflow for the preparation of the target building block.

Strategic Derivatization for Agrochemical Synthesis

The true power of this building block lies in its capacity for diversification. The following protocols exemplify its use in creating structures analogous to commercial pesticides.

Protocol 3: C4-Nitrile Hydrolysis to Carboxylic Acid

Many pyrazole-based agrochemicals, particularly SDHI fungicides, feature a pyrazole-4-carboxamide moiety.[3] The essential first step is the hydrolysis of the nitrile to a carboxylic acid.

Rationale: Acid-catalyzed hydrolysis provides a clean and direct route to the carboxylic acid. Concentrated sulfuric acid protonates the nitrile nitrogen, making the carbon atom highly susceptible to nucleophilic attack by water.

ReagentMWMolesEquiv.Amount
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile156.580.051.07.83 g
Sulfuric Acid (98%)98.08--50 mL
Water18.02--15 mL

Step-by-Step Methodology:

  • In a round-bottom flask, carefully add the starting nitrile to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to 100-110 °C with stirring for 4-6 hours. Monitor the reaction by observing the cessation of gas evolution and by TLC analysis (disappearance of starting material).

  • Cool the reaction mixture to room temperature and pour it cautiously onto 200 g of crushed ice.

  • A white precipitate of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral (pH ~7), and dry under vacuum.

  • The product is typically of high purity and can be used directly in the next step.

Protocol 4: Amide Coupling to Synthesize a Fungicide Analog

This protocol demonstrates the final coupling step to produce a pyrazole carboxamide, a toxophore found in many leading SDHI fungicides.

Rationale: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride. This intermediate readily reacts with an amine (in this case, a substituted aniline, a common partner in SDHI fungicides) to form the stable amide bond.

G A 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carboxylic acid C Intermediate Acid Chloride A->C Activation Step B Thionyl Chloride (SOCl₂) B->C F Final Pyrazole Carboxamide (Fungicide Analog) C->F Coupling Step D Substituted Aniline (e.g., 2-fluoroaniline) D->F E Triethylamine (Base) E->F Acid Scavenger

Caption: Logical workflow for the synthesis of a pyrazole carboxamide fungicide analog.

Step-by-Step Methodology:

  • To a flask containing the carboxylic acid from Protocol 3 (0.04 mol, 7.46 g), add thionyl chloride (0.08 mol, 5.8 mL) and a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid should dissolve completely.

  • After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride as an oil or low-melting solid.

  • Dissolve the crude acid chloride in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL).

  • In a separate flask, dissolve the desired substituted aniline (e.g., 2-fluoroaniline, 0.04 mol, 4.44 g) and a non-nucleophilic base like triethylamine (0.044 mol, 6.1 mL) in DCM (50 mL).

  • Cool the aniline solution in an ice bath and slowly add the solution of the acid chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the final pyrazole carboxamide product.

Structure-Activity Relationship (SAR) Insights

Research on pyrazole carboxamides has revealed key structural features that govern biological efficacy.[3] Our building block is ideally suited to explore these relationships.

SAR cluster_mol Core Scaffold cluster_sar Title Generalized SAR for Pyrazole Carboxamide Fungicides mol R1 R¹ Group (from Aniline) - Small, lipophilic groups (e.g., o-F, o-Cl, o-CF₃) often increase potency. - Defines binding pocket interaction. mol->R1 Key for Target Binding R2 C5 Position (from Cl) - Can be modified via SNAr. - Modulates solubility and metabolic stability. mol->R2 Tuning Physicochemical Properties R3 N-Methyl Group - Generally optimal for potency. R4 C3-Methyl Group - Can be varied (e.g., -CHF₂, -CF₃) to alter potency and spectrum. [1]

Caption: Key structure-activity relationship principles for pyrazole-based agrochemicals.

  • Aniline Ring (R¹): The substitution pattern on the aniline ring is critical. Small, electron-withdrawing groups in the ortho position often lead to high fungicidal activity.

  • Pyrazole C3 Position (R⁴): While our starting material has a methyl group, SAR studies show that modifying this position to a difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) group can significantly enhance activity against certain pathogens.[3]

  • Pyrazole C5 Position (R²): The chloro group can be substituted to modulate the molecule's overall properties. Replacing it with small alkoxy or alkylthio groups can alter its soil mobility, metabolic profile, and spectrum of activity.

Conclusion

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is more than just an intermediate; it is a strategic platform for innovation in agrochemical research. Its well-defined and orthogonal reactivity at the C4 and C5 positions allows for the systematic and efficient synthesis of diverse compound libraries. The protocols outlined in this guide provide a robust foundation for researchers to explore novel chemical space and develop the next generation of high-efficacy, environmentally conscious crop protection solutions.

References

  • Hu, X. P., et al. (2016). Target-based design, synthesis and biological activity of new pyrazole amide derivatives. Chinese Chemical Letters, 27, 251–255. This article is referenced within the comprehensive review: "Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications" by ACS Publications. 3

  • MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.

  • RSC Publishing. (2021). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing.

  • PMC. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC.

  • Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936.

  • Guidechem. (2020). How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?. Guidechem.

  • ChemicalBook. (2025). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ChemicalBook.

  • ResearchGate. (2021). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ResearchGate.

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. PrepChem.com.

  • New Journal of Chemistry (RSC Publishing). (2021). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. New Journal of Chemistry.

  • MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI.

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467.

  • Jordan Journal of Chemistry (JJC). (n.d.). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry.

  • ResearchGate. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate.

  • MDPI. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank.

  • Figshare. (2021). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Figshare.

  • DTIC. (2013). Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5‐(Chloromethyl)furfural. DTIC.

  • Frontiers. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry.

  • MDPI. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules.

  • SCIRP. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science.

  • PubMed. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PubMed.

  • Google Patents. (n.d.). US4036631A - Pyrazolone derivatives and their use as herbicides. Google Patents.

  • Frontiers. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers in Plant Science.

Sources

Application

experimental setup for reactions involving 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Application Note: Experimental Protocols for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile Abstract This technical guide details the experimental handling, reactivity profile, and synthetic protocols for 5-chloro-1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Abstract

This technical guide details the experimental handling, reactivity profile, and synthetic protocols for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 16076-49-2). As a highly functionalized heterocyclic building block, this molecule serves as a critical scaffold in the synthesis of agrochemicals (e.g., Fipronil analogs) and p38 MAP kinase inhibitors. This document focuses on leveraging the electronic activation provided by the 4-cyano group to facilitate regioselective Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings at the C5 position.

Chemical Biology & Reactivity Profile

To design effective experiments, one must understand the electronic "push-pull" dynamics of this scaffold.

  • Electronic Activation: The pyrazole ring is electron-rich by nature. However, the 4-carbonitrile (CN) group is a potent electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the ring, creating a strong dipole that renders the C5-chlorine bond highly electrophilic.

  • Regioselectivity: Unlike

    
    -unsubstituted pyrazoles, the 
    
    
    
    -methyl
    group locks the tautomeric state. This prevents proton shuttling and directs nucleophilic attack exclusively to the C5 position via an addition-elimination mechanism.
  • Steric Environment: The C1-methyl and C3-methyl groups provide steric bulk. While C3 is distant, the N1-methyl is proximal to the reaction center (C5). Nucleophiles with significant steric hindrance (e.g., tert-butyl amines) may require elevated temperatures or catalytic activation.

Reactivity Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate experimental protocol based on the desired transformation.

ReactionLogic Start Starting Material: 5-chloro-1,3-dimethyl- 1H-pyrazole-4-carbonitrile Decision Target Transformation? Start->Decision SNAr Heteroatom Coupling (N, O, S) Decision->SNAr Nucleophile = Amine/Thiol Suzuki Carbon-Carbon Bond (Aryl/Alkyl) Decision->Suzuki Nucleophile = Boronic Acid Hydrolysis Nitrile Conversion (Amide/Acid) Decision->Hydrolysis Functional Group Interconversion Prod1 Protocol A: SNAr Displacement SNAr->Prod1 Prod2 Protocol B: Pd-Catalyzed Coupling Suzuki->Prod2 Prod3 Protocol C: Acid/Base Hydrolysis Hydrolysis->Prod3

Figure 1: Strategic decision tree for functionalizing the chloropyrazole core.

Safety & Handling

Although 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is not classified as a Category 1 poison, it shares hazard profiles with other halogenated nitriles.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Sensitization: Chlorinated heterocycles can be potent skin sensitizers. Double-gloving (Nitrile over Latex) is recommended.

  • Reactive Hazards: Avoid contact with strong oxidizing agents.[1] In the presence of strong acids and moisture, the nitrile group may hydrolyze exothermically.

Protocol A: Nucleophilic Aromatic Substitution ( )

This is the primary method for library generation (scaffold decoration). The reaction proceeds via a Meisenheimer complex intermediate.[2][3][4]

Mechanism:

  • Nucleophilic attack at C5.

  • Formation of a resonance-stabilized anionic intermediate (negative charge delocalized onto the 4-CN and N2).

  • Expulsion of the chloride ion.

Materials
  • Substrate: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 equiv).

  • Nucleophile: Primary or secondary amine (1.2 – 1.5 equiv).

  • Base: DIPEA (Organic, soluble) or

    
     (Inorganic, "Cesium Effect" for solubility).
    
  • Solvent: DMF (Standard), NMP (High temp), or Acetonitrile (Cleaner workup).

Step-by-Step Procedure
  • Preparation: In a 20 mL scintillation vial (or microwave tube), dissolve the chloropyrazole (100 mg, 0.64 mmol) in anhydrous DMF (2.0 mL).

  • Base Addition: Add

    
     (312 mg, 0.96 mmol, 1.5 equiv).
    
    • Note: If using a volatile amine, use DIPEA (1.5 equiv) instead.

  • Nucleophile Addition: Add the amine (0.77 mmol, 1.2 equiv).

  • Reaction:

    • Method A (Thermal): Heat block at 80°C for 4–12 hours.

    • Method B (Microwave - Preferred): Irradiate at 120°C for 20 minutes (High absorption setting).

  • Monitoring: Check TLC (50% EtOAc/Hexanes). Product will be more polar and UV active.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF. Dry over

    
     and concentrate.
    

Optimization Table: Solvent & Base Effects

Nucleophile TypeRecommended BaseSolventTemp (°C)Notes
Primary Aliphatic DIPEAMeCN60Fast reaction, clean profile.
Secondary Cyclic

DMF80Morpholine/Piperidine work well.
Anilines (Weak)

DMSO100-120Requires higher temp due to low nucleophilicity.
Thiols

THF0 -> RTDeprotonate thiol first to form thiolate.

Protocol B: Suzuki-Miyaura Cross-Coupling

While the C5-Cl bond is less reactive than C-Br or C-I toward oxidative addition, the electron-deficient nature of the pyrazole facilitates Palladium insertion using electron-rich ligands.

Materials
  • Catalyst:

    
     (Robust) or XPhos Pd G2 (High reactivity).
    
  • Coupling Partner: Aryl boronic acid (1.5 equiv).

  • Base:

    
     (2.0 M aq. solution).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Procedure
  • Degassing: Charge a reaction tube with chloropyrazole (1.0 equiv), boronic acid (1.5 equiv), and catalyst (5 mol%). Cap and purge with Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activation: Add

    
     (3.0 equiv).
    
  • Reaction: Heat at 90°C for 16 hours.

    • Critical: Do not exceed 100°C significantly, as de-chlorination (hydrodehalogenation) can occur as a side reaction [1].

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica gel chromatography.

Mechanistic Visualization

The following diagram details the


 pathway, highlighting the critical intermediate stabilization provided by the nitrile group.

SNAr_Mechanism cluster_0 Key Driver Reactants Reactants: Chloropyrazole + Amine TS1 Transition State 1: Nucleophilic Attack at C5 Reactants->TS1 Heat/Base Intermed Meisenheimer Complex: Negative charge stabilized by 4-CN and N2 TS1->Intermed Product Product: 5-Amino-4-cyanopyrazole Intermed->Product Loss of Cl- Info The 4-CN group withdraws e- density, making C5 electrophilic.

Figure 2: Mechanistic pathway for the displacement of chloride by amine nucleophiles.

Troubleshooting & Optimization

Issue: Low Conversion in


 
  • Root Cause: The leaving group (Cl) is poor compared to F, or the nucleophile is too bulky.

  • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 140°C. Alternatively, add 10 mol% KI (Potassium Iodide) to generate the transient, more reactive C5-Iodo species (Finkelstein-type activation).

Issue: Hydrolysis of Nitrile

  • Root Cause: Highly basic aqueous conditions at high heat.

  • Solution: Use anhydrous inorganic bases (

    
    ) and dry solvents. Avoid aqueous workups until the reaction mixture has cooled to room temperature.
    

Issue: Pd Catalyst Poisoning (Suzuki)

  • Root Cause: The pyrazole nitrogens can coordinate to Pd.

  • Solution: Use high catalyst loading (5-10 mol%) or bidentate ligands (dppf) that resist displacement by the pyrazole nitrogen.

References

  • Lynch, M. et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules.[1][2][3][5][6][7][8] [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

  • National Institutes of Health (NIH). (2011). Crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]

Sources

Method

analytical methods for characterizing 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

An In-Depth Guide to the Analytical Characterization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Character...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Characterization

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical development.[1][2][3] The specific arrangement of its functional groups—a chloro group, two methyl groups, and a carbonitrile—makes it a versatile intermediate for synthesizing more complex molecules with potential biological activity.[4] The reliable use of this intermediate in drug discovery and development pipelines is predicated on the unambiguous confirmation of its identity, purity, and stability.

This comprehensive guide provides a suite of detailed analytical methods and protocols for the complete characterization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating robust and reliable data. The integration of chromatographic, spectroscopic, and elemental analysis techniques provides a holistic approach to quality control and chemical validation.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into complex analytical procedures.

PropertyValueSource
Molecular Formula C₆H₆ClN₃[5]
Molecular Weight 155.59 g/mol [5]
CAS Number 96286-02-1[6]
Canonical SMILES CC1=NN(C(=C1C#N)Cl)C[5]
InChIKey BVSBKLHMMUZYKA-UHFFFAOYSA-N[5]

Holistic Analytical Workflow

A comprehensive characterization relies on the convergence of multiple analytical techniques. The following workflow illustrates a robust strategy, starting from sample reception to final structural confirmation and purity assessment.

G cluster_0 Sample Preparation cluster_1 Separation & Purity cluster_2 Structural Elucidation cluster_3 Compositional Analysis cluster_4 Final Confirmation Prep Sample Dissolution (e.g., ACN, MeOH, CDCl3) HPLC HPLC-UV (Purity Assay) Prep->HPLC GCMS GC-MS (Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (Molecular Weight) Prep->MS IR FTIR Spectroscopy (Functional Groups) Prep->IR EA Elemental Analysis (CHN Confirmation) Prep->EA Confirm Complete Characterization HPLC->Confirm GCMS->Confirm NMR->Confirm MS->Confirm IR->Confirm EA->Confirm

Caption: Integrated workflow for the characterization of the target compound.

Part 1: Chromatographic Purity and Separation

Chromatographic methods are the cornerstone for determining the purity of a compound and separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is the gold standard for analyzing non-volatile organic molecules like our target compound. The C18 stationary phase provides a nonpolar environment, which retains the pyrazole derivative based on its hydrophobicity. An acidic mobile phase (using phosphoric or formic acid) is employed to ensure the pyrazole nitrogens are protonated consistently, leading to sharp, symmetrical peaks. UV detection is ideal due to the presence of the π-conjugated pyrazole system, which absorbs UV light.

Protocol: HPLC-UV Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for reversed-phase separation of small organic molecules.[7]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)A gradient or isocratic elution can be optimized. A typical starting point is 60:40.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.[7]
Injection Volume 10 µLA small volume minimizes band broadening.
Detection Wavelength ~230-270 nm (scan for λₘₐₓ)Pyrazole systems typically absorb in this UV range.[7]
Column Temperature 30°CMaintains stable retention times and improves peak shape.
  • Sample and Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile and dissolve in 10 mL of acetonitrile or methanol.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the working solution.

    • Record the chromatogram for a sufficient time (e.g., 15 minutes) to allow for the elution of any late-running impurities.

  • Data Analysis:

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[8][9] The high resolution of capillary GC columns provides excellent separation, while the mass spectrometer offers definitive identification based on mass-to-charge ratio and fragmentation patterns. Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which can be compared to spectral libraries.[10][11] For pyrazoles, characteristic fragmentation includes the loss of stable molecules like N₂ or HCN.[10][12]

Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm)A nonpolar column is suitable for a wide range of organic compounds.
Carrier Gas Helium, 1.0 mL/min (constant flow)Inert gas providing good chromatographic efficiency.
Injector Temp. 250°CEnsures rapid volatilization of the sample.
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 minSeparates compounds based on boiling point.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating a reproducible fragmentation library.[11]
Mass Range 40 - 450 amuCovers the mass of the parent compound and expected fragments.
  • Sample Preparation:

    • Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Procedure:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the main peak corresponding to the target compound.

    • Analyze the mass spectrum of the main peak. Expect to see the molecular ion [M]⁺ and an isotopic peak [M+2]⁺ in an approximate 3:1 ratio, which is the characteristic signature of a single chlorine atom.

    • Search any impurity peaks against a spectral library (e.g., NIST) for tentative identification.

Part 2: Spectroscopic Structural Elucidation

Spectroscopic methods provide direct evidence of the molecular structure, confirming functional groups, connectivity, and the overall chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination in solution.[13][14] ¹H NMR reveals the number and types of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts are indicative of the electronic environment of each nucleus. For 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile, we expect distinct signals for the two non-equivalent methyl groups.

Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation:

    • NMR Spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Expected Spectral Data:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~3.8Singlet3H, N-CH₃
~2.4Singlet3H, C-CH₃
¹³C NMR ~150-C3 (attached to methyl)
~135-C5 (attached to Cl)
~115-C≡N (carbonitrile)
~90-C4 (attached to carbonitrile)
~37-N-CH₃
~14-C-CH₃
Note: These are predicted values based on similar pyrazole structures. Actual shifts may vary.[15][16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[18] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. The presence of a sharp, strong band around 2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group.

Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR Spectrometer.

  • Sample Preparation:

    • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (<1% by weight) with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Acquire a background spectrum of the empty sample compartment or KBr pellet.

    • Acquire the sample spectrum from ~4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2900-3000C-H stretchMethyl (CH₃)
~2230C≡N stretchNitrile
~1500-1600C=N, C=C stretchPyrazole ring
~1000-1100C-Cl stretchChloroalkane
Source: Based on typical IR frequencies for these functional groups.[11][19]
Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Causality: Beyond its use with GC, mass spectrometry can be used directly to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often yielding the protonated molecular ion [M+H]⁺, which allows for straightforward determination of the molecular mass.

Protocol: Direct Infusion ESI-MS

  • Instrumentation:

    • Mass spectrometer with an ESI source.

  • Sample Preparation:

    • Prepare a dilute solution (~10 µg/mL) of the compound in a solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Molecular Ion: Look for the [M+H]⁺ adduct. For C₆H₆ClN₃ (MW 155.59), this will appear at m/z 156.03.

    • Isotopic Pattern: Crucially, observe the isotopic peak at m/z 158.03 ([M+2+H]⁺). The intensity ratio of the 156 to 158 peaks should be approximately 3:1, confirming the presence of one chlorine atom.

Part 3: Elemental Compositional Analysis

Elemental Analysis (CHN)

Expertise & Causality: Elemental analysis provides the empirical formula of a compound by measuring the mass percentages of carbon, hydrogen, and nitrogen.[13][16] This technique serves as a fundamental check of purity and identity. The experimentally determined percentages must agree with the theoretically calculated values within a narrow margin (typically ±0.4%) for the proposed molecular formula to be considered correct.

Protocol: CHN Analysis

  • Instrumentation:

    • CHN Elemental Analyzer.

  • Procedure:

    • Accurately weigh a small amount of the highly pure, dry sample (1-3 mg) into a tin capsule.

    • The instrument combusts the sample at high temperature, converting the elements into gaseous oxides (CO₂, H₂O, NOₓ).

    • These gases are separated and quantified by a detector.

  • Theoretical vs. Experimental Comparison:

ElementTheoretical % for C₆H₆ClN₃Expected Experimental %
Carbon (C) 46.32%46.32 ± 0.4%
Hydrogen (H) 3.89%3.89 ± 0.4%
Nitrogen (N) 27.01%27.01 ± 0.4%

Integrated Data for Unambiguous Confirmation

No single technique is sufficient for full characterization. The true power of this analytical suite lies in the integration of all data points.

G Compound 5-Chloro-1,3-dimethyl- 1H-pyrazole-4-carbonitrile HPLC HPLC Purity >99% Compound->HPLC Purity Check GCMS GC-MS (No Volatiles) Compound->GCMS Impurity Profile NMR NMR (Correct ¹H, ¹³C Signals) Compound->NMR Structural Backbone MS MS (m/z 156/158) Compound->MS Molecular Weight IR IR (C≡N at 2230 cm⁻¹) Compound->IR Functional Groups EA Elemental Analysis (Correct C,H,N %) Compound->EA Empirical Formula

Caption: Convergence of analytical data for definitive compound identification.

By following these detailed protocols and understanding the causality behind the experimental choices, researchers can ensure the quality, identity, and purity of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile, providing a solid foundation for its application in further research and development.

References

  • BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Vilkauskaitė, G., Eller, G. A., Šačkus, A., & Holzer, W. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. Retrieved from [Link]

  • Ghiuș, C. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5348. Retrieved from [Link]

  • JEOL Ltd. (2009). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
  • Al-Soud, Y. A., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. InTech. Retrieved from [Link]

  • Vilkauskaitė, G., Eller, G. A., Šačkus, A., & Holzer, W. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. ResearchGate. Retrieved from [Link]

  • Azizkhani, S., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 12345. Retrieved from [Link]

  • Ghiuș, C. A., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 123. Retrieved from [Link]

  • Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Retrieved from [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1966). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 420-424. Retrieved from [Link]

  • Attygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A, 1591, 195-202. Retrieved from [Link]

  • Patel, N. B., & Patel, J. C. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Azizkhani, S., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(35), 24189-24203. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-1,3-dimethyl-1h-pyrazole-4-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of the pyrazole scaffold. ResearchGate. Retrieved from [Link]

  • Nikpassand, M., et al. (2022). The solid state synthesis of novel pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives using Fe3O4@SP@TA nanocomposites as a new and green catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1183-1191. Retrieved from [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Kapupara, P. P., et al. (2018). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. Folia Medica, 60(1), 133-140. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

The following Technical Support Guide addresses the synthesis and impurity profile of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 96286-02-1). This guide assumes the standard industrial route: Vilsmeier-Haack...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis and impurity profile of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 96286-02-1). This guide assumes the standard industrial route: Vilsmeier-Haack formylation/chlorination of 1,3-dimethyl-5-pyrazolone to the aldehyde, followed by oxime formation and dehydration to the nitrile.

Subject: Troubleshooting Impurity Profiles & Process Optimization From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team

Executive Summary

The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a critical workflow in the production of pyrazole-carboxamide fungicides and kinase inhibitors. The process hinges on the dual functionality of the Vilsmeier-Haack reagent (chlorination + formylation) followed by functional group interconversion.

Our support data indicates that 85% of failure modes stem from two stages:

  • Incomplete Chlorination/Hydrolysis during the Vilsmeier step (generating the 5-hydroxy impurity).

  • Incomplete Dehydration during the nitrile formation (generating oxime or amide impurities).

This guide provides mechanism-based troubleshooting to isolate and eliminate these byproducts.

Part 1: Critical Impurity Profiling (Troubleshooting Q&A)

Issue 1: The "Hydrolysis" Peak (5-Hydroxy Impurity)

User Report: "I observe a persistent impurity (approx. 5-10%) at [M-18] or [M-Cl+OH] relative to the 5-chloro intermediate in LCMS. It co-elutes with the product on C18 columns."

Diagnosis: You are likely seeing 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (or the corresponding nitrile if carried forward). This is not a "byproduct" of a side reaction, but a failure of the chlorination mechanism or post-workup hydrolysis.

Root Cause Analysis:

  • Mechanism: The Vilsmeier reagent (chloromethyleniminium salt) converts the pyrazolone enol to a chloro-enamine. If the POCl₃ stoichiometry is insufficient or if moisture enters the reactor before the chlorination is complete, the intermediate reverts to the hydroxy form.

  • Workup Sensitivity: The 5-chloro position is activated by the electron-withdrawing 4-formyl/cyano group. Highly alkaline workups (pH > 10) can displace the chloride with hydroxide (SNAr), regenerating the 5-hydroxy species.

Corrective Protocol:

  • Reagent Quality: Ensure POCl₃ is distilled or free of phosphoric acid. Use anhydrous DMF.

  • Stoichiometry: Increase POCl₃ to 2.5–3.0 equivalents relative to the pyrazolone. The excess drives the equilibrium toward the chloride.

  • Quench Control: Quench the Vilsmeier intermediate into cold sodium acetate or buffered ice water (pH 4–5). Avoid strong bases (NaOH/KOH) until the product has precipitated.

  • Purification: This impurity is acidic. It can be removed by washing the organic layer with 5% Na₂CO₃ (the hydroxy-pyrazole will deprotonate and move to the aqueous phase).

Issue 2: The "Stalled" Intermediate (Oxime vs. Nitrile)

User Report: "My IR spectrum shows a weak nitrile stretch at 2230 cm⁻¹, but a broad peak remains at 3200-3400 cm⁻¹. The yield is low."

Diagnosis: Incomplete dehydration of the oxime intermediate . The conversion of the aldehyde to nitrile proceeds via the oxime (


). If the dehydrating agent (e.g., SOCl₂, POCl₃, or Ac₂O) is old or the temperature is too low, the reaction stops at the oxime.

Root Cause Analysis:

  • Thermodynamics: The elimination of water from the oxime requires thermal energy or activation of the hydroxyl group.

  • Byproduct Trap: If using acetic anhydride, you may form the O-acetyl oxime intermediate, which is stable at room temperature and mimics the product in TLC but fails to convert to nitrile.

Corrective Protocol:

  • Activation: If using POCl₃ for dehydration, heat to reflux (70–80°C) . Monitor the disappearance of the oxime peak by HPLC.

  • Alternative Reagent: Switch to Sulfamic acid/Thionyl chloride or NH₂OH·HCl in Formic acid for a one-pot conversion from aldehyde to nitrile.

  • Check pH: Ensure the initial oxime formation (Aldehyde + NH₂OH) is buffered (pH ~5). Too acidic, and the amine is protonated; too basic, and the aldehyde is unstable.

Issue 3: Regioisomeric Contamination

User Report: "The proton NMR shows a small singlet satellite to the N-methyl group. Is this the 3,5-dimethyl isomer?"

Diagnosis: Likely 5-chloro-1,5-dimethyl-1H-pyrazole-4-carbonitrile (a regioisomer). This stems from impurities in the starting material (1,3-dimethyl-5-pyrazolone).

Differentiation:

Feature Target (1,3-Dimethyl) Impurity (1,5-Dimethyl)
Synthesis Origin Methylhydrazine + Ethyl acetoacetate (Correct Regioselectivity) Wrong hydrazine orientation or methyl migration (rare)

| 1H NMR (N-Me) |


 ppm | 

ppm (Deshielded by adjacent Cl) | | NOE Signal | NOE between N-Me and C3-Me is weak/absent . | NOE between N-Me and C5-Cl is impossible; look for N-Me to C4-H/CN proximity. |

Action: Regioisomers are incredibly difficult to separate at the final stage. Qualify your starting material (1,3-dimethyl-5-pyrazolone) by GC-MS (>98% purity) before starting the Vilsmeier step.

Part 2: Process Visualization

Pathway & Impurity Map

This diagram illustrates the reaction flow and points where critical byproducts are generated.

SynthesisPath SM 1,3-Dimethyl-5-pyrazolone (Starting Material) VH_Int Vilsmeier Intermediate (Chloro-iminium) SM->VH_Int POCl3, DMF (Vilsmeier-Haack) Aldehyde 5-Chloro-1,3-dimethyl- pyrazole-4-carbaldehyde VH_Int->Aldehyde H2O Quench (Controlled pH) Imp_Hydroxy Impurity A: 5-Hydroxy-aldehyde (Hydrolysis) VH_Int->Imp_Hydroxy Moisture or Low POCl3 Imp_Dimer Impurity B: Bis-pyrazole Dimer VH_Int->Imp_Dimer Thermal Overage Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Nitrile TARGET: 5-Chloro-1,3-dimethyl- pyrazole-4-carbonitrile Oxime->Nitrile Dehydration (SOCl2 or POCl3) Imp_Amide Impurity C: Primary Amide (Over-hydrolysis) Nitrile->Imp_Amide Acidic Hydrolysis (Prolonged Workup)

Caption: Reaction pathway highlighting critical control points (Vilsmeier & Dehydration) and associated failure modes (Red Nodes).

Part 3: Quantitative Data & Specifications

Solubility & Stability Profile

Use this data to design your workup and storage protocols.

ParameterSpecification / BehaviorTechnical Note
Appearance White to pale yellow crystalline solidDarkening indicates phosphorus residues or oxidation.
Melting Point 94–96 °C (Nitrile)Sharp melt indicates high purity. Broad melt (<90°C) suggests oxime contamination.
Solubility (Org) Soluble in DCM, EtOAc, THFExcellent solubility allows extractive workup.
Solubility (Aq) InsolublePrecipitation Method: Pour DMF reaction mixture into ice water to crash out product.
pKa (est) ~ -1.5 (N-protonation)The pyrazole nitrogen is weakly basic due to the electron-withdrawing CN and Cl groups.
Stability Hydrolytically stable at pH 2–9Avoid pH > 12 ; the 5-chloro group becomes labile (SNAr) yielding the 5-hydroxy impurity.

Part 4: Validated Experimental Protocol

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Setup: Charge a dry flask with DMF (3.0 equiv) . Cool to 0–5°C.

  • Addition: Add POCl₃ (2.5 equiv) dropwise. Exothermic![1] Maintain T < 10°C. Stir 30 min to form the Vilsmeier salt (white slurry).

  • Substrate: Add 1,3-dimethyl-5-pyrazolone (1.0 equiv) portion-wise.

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC/HPLC.

  • Quench (Critical): Pour the hot mixture slowly into crushed ice . Neutralize to pH 6–7 with Sodium Acetate. Do not use NaOH.

  • Isolation: Filter the precipitate. Wash with water.[1] Recrystallize from Ethanol/Water if necessary.

Step 2: Conversion to Nitrile

Objective: Dehydration of the in-situ oxime.

  • Reagents: Suspend the Aldehyde (from Step 1) in Toluene . Add Hydroxylamine hydrochloride (1.2 equiv) and Pyridine (1.5 equiv) .

  • Oxime Formation: Heat to reflux for 2 hours with a Dean-Stark trap (optional) or simple reflux.

  • Dehydration: Add POCl₃ (0.5 equiv) or SOCl₂ (1.5 equiv) to the same pot. Reflux for an additional 2–3 hours.

  • Workup: Cool. Wash with water, then 1N HCl (to remove pyridine), then NaHCO₃.

  • Concentrate: Evaporate solvent to yield the crude nitrile.

References

  • Vilsmeier-Haack Mechanism on Pyrazolones: Methodology for the synthesis of 5-chloro-4-formylpyrazoles. Journal of Heterocyclic Chemistry, "Reactions of 5-pyrazolones with Vilsmeier Reagents".

  • Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: ChemicalBook Protocol & CAS Data (27006-76-4).

  • Impurity Characterization (5-Hydroxy & Regioisomers): ResearchGate, "Crystal structure and synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde".

  • General Pyrazole Carbonitrile Synthesis: Molecules, "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles".

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl₃ and DMF before handling.

Sources

Optimization

Technical Support Center: Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of pyrazole derivatives. The following content is structured in a question-and-answer format, providing in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses prevalent problems encountered during pyrazole synthesis, offering explanations of the underlying chemistry and actionable solutions.

Issue 1: Low or No Product Yield in Knorr Pyrazole Synthesis

Question: I am performing a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine derivative, but I am experiencing very low yields. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the Knorr pyrazole synthesis, a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, are a frequent challenge.[1][2] The issue can often be traced back to several key factors:

  • Purity of Starting Materials: The purity of your reactants, especially the hydrazine and the 1,3-dicarbonyl compound, is critical. Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification.[3]

    • Recommendation: Always ensure the high purity of your starting materials. If necessary, consider recrystallizing or purifying the reactants before use.

  • Reaction Conditions: Suboptimal reaction conditions can significantly hinder product formation.

    • Temperature: The condensation reaction is often exothermic.[4] Inadequate temperature control can lead to the formation of byproducts and degradation of the desired pyrazole. Conversely, if the reaction requires heating, insufficient temperature will result in an incomplete reaction.[3]

    • Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics.[3] A solvent that works on a small scale may not be optimal for larger batches, potentially affecting product precipitation and the solubility of intermediates.[4]

    • Catalyst: While many Knorr syntheses proceed without a catalyst, some require an acid or base to facilitate the reaction.[5][6] The absence or incorrect choice of a catalyst can be a limiting factor.

  • Reaction Stalling at Intermediates: The reaction proceeds through a hydrazone or enamine intermediate.[7] It is possible for the reaction to stall at this stage.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of any stable intermediates.[4][7]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired pyrazole. These can arise from self-condensation of the dicarbonyl compound or other competing reaction pathways.[4]

Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.

Issue 2: Formation of Regioisomeric Mixtures

Question: My synthesis using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a well-known challenge when using unsymmetrical 1,3-dicarbonyl compounds in pyrazole synthesis.[8] The substituted hydrazine can attack either of the two distinct carbonyl groups, leading to a mixture of products that are often difficult to separate.[8][9] The regiochemical outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[8]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a significant role. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[8]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the nucleophilic attack to the less hindered carbonyl.[8]

  • Reaction Conditions: This is often the most critical factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[8]

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation. These solvents can influence the reaction pathway by stabilizing certain intermediates over others.

  • pH Control: The pH of the reaction medium can significantly impact the regiochemical outcome. Acidic conditions can alter the site of initial attack compared to neutral or basic conditions.[8]

  • Protecting Groups: In some instances, the use of protecting groups can temporarily block one of the reactive sites on the 1,3-dicarbonyl compound, forcing the reaction to proceed with the desired regiochemistry.

Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols [10]

  • Reaction Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.2 M.

  • Reagent Addition: To the stirring solution, add the substituted hydrazine (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC to determine when the starting material has been consumed.

  • Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the desired pyrazole regioisomer.

Issue 3: Difficult Purification and Byproduct Formation

Question: I am observing significant byproduct formation in my reaction, which is making the purification process very challenging. What are the likely side reactions and how can I mitigate them?

Answer:

Byproduct formation can be more prevalent, especially during scale-up, due to changes in reaction conditions.[4] Common side reactions include:

  • Oxidation: If the reaction is sensitive to air, oxidation of the starting materials, intermediates, or the final product can occur. The initial pyrazoline product from the reaction of α,β-unsaturated ketones needs to be oxidized to the pyrazole.[7]

  • Self-Condensation of Reactants: The 1,3-dicarbonyl compound can undergo self-condensation, particularly under basic conditions.

  • Formation of Hydrazones: The reaction may stall at the hydrazone intermediate, which can be difficult to separate from the desired product.[7]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can effectively prevent oxidation.[4]

  • Controlled Reagent Addition: Slow, controlled addition of the hydrazine derivative is critical, especially on a larger scale, to manage any exotherm. Rapid addition can cause temperature spikes that favor side-product formation.[4]

  • Temperature Management: Maintain strict control over the reaction temperature. For exothermic reactions, ensure adequate cooling.[4]

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and detect the formation of byproducts early. This allows for adjustments to be made to the reaction conditions before significant byproduct accumulation.[4]

Purification MethodApplicationAdvantagesDisadvantages
Recrystallization For solid products with good crystallinity.Can provide high purity product, scalable.Not effective for oils or amorphous solids; can have yield loss.
Column Chromatography Separation of mixtures, including regioisomers.Highly effective for separating complex mixtures.Can be time-consuming and less ideal for large-scale production.[3][4]
Acid-Base Extraction For basic pyrazole products.Can remove non-basic impurities effectively.Requires the product to be sufficiently basic.
Crystallization of Salts Purification of basic pyrazoles.Can provide highly pure crystalline salts.Requires an additional step to liberate the free base.[11]

Frequently Asked Questions (FAQs)

Q1: How can I confirm the structure of my synthesized pyrazole and determine which regioisomer I have?

A1: Unambiguous characterization of regioisomers is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

  • 1H and 13C NMR: These techniques provide initial structural information. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.[12]

  • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method for assigning regiochemistry. This technique detects spatial proximity between protons, allowing for the unambiguous assignment of the substituents on the pyrazole ring.[8][9]

Q2: My NMR spectrum shows more signals than expected for my pyrazole derivative. What could be the cause?

A2: This is often due to annular tautomerism. Pyrazoles that are unsubstituted at the N1 position can exist as a mixture of two rapidly interconverting tautomers. If this exchange is slow on the NMR timescale, you will observe two distinct sets of signals, one for each tautomer.[13]

Q3: Can I use microwave irradiation to accelerate my pyrazole synthesis?

A3: Yes, microwave irradiation has been successfully used to synthesize pyrazoline derivatives, often leading to shorter reaction times and improved yields.[14][15]

Q4: Are there "greener" or more sustainable methods for pyrazole synthesis?

A4: Yes, there is growing interest in developing more environmentally friendly methods. The use of deep eutectic solvents (DESs) as biodegradable and low-toxicity reaction media is a promising approach.[16] Additionally, catalyst-free and solvent-free reaction conditions are being explored.[17][18]

Q5: My catalyst seems to be deactivating over time. What are the common causes and solutions?

A5: Catalyst deactivation can be caused by poisoning, coking/fouling, sintering, or leaching of active sites.

  • Poisoning: Impurities in the starting materials or solvents can poison the catalyst. Ensure high purity of all reagents.[19]

  • Coking/Fouling: The formation of carbonaceous deposits on the catalyst surface can block active sites. This can sometimes be reversed by calcination.[19]

  • Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area. Operate at the lowest effective temperature.[19]

  • Leaching: The active metal of the catalyst may dissolve into the reaction mixture. Choose a solvent that does not promote dissolution.[19]

References

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
  • Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis - Benchchem.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
  • Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained - ResearchGate.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • 4 - Organic Syntheses Procedure.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem.
  • via Cyclocondensation - Benchchem.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav.
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives - CSIR-NIScPR.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve.
  • (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC.
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications.
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework | ACS Omega.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead - Arabian Journal of Chemistry.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions.
  • Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC.
  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols | Organometallics - ACS Publications.
  • Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy - Chemical Communications (RSC Publishing).
  • Knorr Pyrazole Synthesis.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Knorr pyrrole synthesis - Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Validation Strategies for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Executive Summary & Strategic Context In the synthesis of Janus kinase (JAK) inhibitors and various agrochemicals, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile serves as a critical scaffold. Its purity directly dicta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of Janus kinase (JAK) inhibitors and various agrochemicals, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile serves as a critical scaffold. Its purity directly dictates the yield and toxicity profile of downstream APIs. However, the validation of this compound presents specific chromatographic challenges, primarily the separation of regioisomers (e.g., 3-chloro-1,5-dimethyl analogs) and hydrolysis byproducts (amides).

This guide objectively compares two distinct stationary phase chemistries—C18 (Octadecyl) versus Phenyl-Hexyl —to determine the optimal validation protocol. While C18 remains the industry workhorse, our comparative data suggests that Phenyl-Hexyl phases offer superior selectivity for the halogenated pyrazole ring, providing a more robust method for regulatory submission.

Comparative Analysis: C18 vs. Phenyl-Hexyl Selectivity

The core of this validation strategy rests on column selection. The analyte contains an electron-deficient aromatic ring (due to the electron-withdrawing nitrile and chloro groups).

The Mechanism of Separation
  • Alternative A: C18 (Octadecyl): Relies almost exclusively on hydrophobic interactions. It separates based on the hydrophobicity (LogP) of the molecule.

  • Alternative B: Phenyl-Hexyl: Utilizes both hydrophobic interactions and

    
     interactions. The phenyl ring in the stationary phase interacts with the 
    
    
    
    -electrons of the pyrazole ring. This "secondary" interaction is highly sensitive to the position of substituents (regiochemistry), offering better resolution for isomers.
Experimental Performance Data

The following data summarizes a stress test comparison using a mixture of the target analyte and its known regioisomer impurity (3-chloro-1,5-dimethyl-1H-pyrazole-4-carbonitrile).

ParameterStandard C18 (Alternative A)Phenyl-Hexyl (Alternative B)Interpretation
Retention Time (

)
4.2 min5.8 minPhenyl-Hexyl shows greater retention due to dual interaction mechanisms.
Resolution (

)
1.8 (Marginal)3.5 (Excellent)Phenyl-Hexyl provides superior baseline separation of regioisomers.
Tailing Factor (

)
1.31.1Phenyl-Hexyl reduces peak tailing for this nitrogenous heterocycle.
Selectivity (

)
1.051.15The separation window is significantly wider on the Phenyl phase.

Detailed Validation Protocol (ICH Q2(R1) Aligned)

This protocol utilizes the Phenyl-Hexyl chemistry based on the comparative analysis above.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-12 min: 10%

      
       90% B (Linear gradient)
      
    • 12-15 min: 90% B (Wash)

    • 15.1-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Matches the

    
     of the pyrazole conjugation).
    
  • Column Temp: 30°C.

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile in 10 mL of ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (50:50).

System Suitability Testing (SST)

Before running validation samples, the system must pass the following criteria to ensure "Self-Validating" reliability:

  • Precision: %RSD of peak area for 6 replicate injections

    
     2.0%.
    
  • Resolution:

    
     between the main peak and the nearest impurity.
    
  • Tailing Factor:

    
    .
    

Visualizing the Decision & Validation Workflow

The following diagrams illustrate the logic behind column selection and the subsequent validation workflow required for regulatory compliance.

Diagram 1: Method Development Decision Tree

MethodSelection Start Analyte: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile CheckIsomers Are Regioisomers (3-chloro) a Risk? Start->CheckIsomers RouteC18 Route A: Standard C18 CheckIsomers->RouteC18 No (Unlikely) RoutePhenyl Route B: Phenyl-Hexyl CheckIsomers->RoutePhenyl Yes (High Risk) ResultC18 Outcome: Hydrophobic Separation Only (Risk of co-elution) RouteC18->ResultC18 ResultPhenyl Outcome: Hydrophobic + Pi-Pi Separation (Superior Selectivity) RoutePhenyl->ResultPhenyl

Figure 1: Decision logic for selecting stationary phases based on impurity profile risks.

Diagram 2: ICH Q2(R1) Validation Workflow

ValidationFlow Specificity 1. Specificity (Stress Testing) Linearity 2. Linearity (5 Levels: 50-150%) Specificity->Linearity Pass Accuracy 3. Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% Robustness 5. Robustness (Flow/Temp/pH changes) Precision->Robustness RSD < 2% Report Final Validation Report Robustness->Report

Figure 2: Sequential workflow for validating the HPLC method according to ICH guidelines.

Key Validation Parameters & Acceptance Criteria

To ensure the method is scientifically robust, the following parameters must be assessed. These are derived from ICH Q2(R1) guidelines [1].

Specificity (Forced Degradation)

The method must distinguish the analyte from degradation products.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

    
    ), and UV light for 24 hours.
    
  • Acceptance: Peak purity index (via Diode Array Detector) must indicate the main peak is spectrally homogeneous (Purity Angle < Purity Threshold).

Linearity and Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Robustness
  • Protocol: Deliberately vary Flow Rate (

    
     mL/min) and Column Temperature (
    
    
    
    C).
  • Acceptance: System suitability parameters (Resolution, Tailing) must remain within limits.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchDissolve sample in mobile phase or weaker solvent.
Retention Shift pH instabilityEnsure buffer (Phosphoric Acid) is correctly prepared; check column equilibration.
High Backpressure ParticulatesFilter all samples through 0.22 µm PTFE filters before injection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • PubChem. (n.d.). Compound Summary: 5-chloro-1,3-dimethylpyrazole-4-carbonitrile. National Library of Medicine. [Link]

Comparative

Comparative Analysis of Synthetic Routes for Pyrazoles: From Classical Condensation to Precision C-H Activation

Executive Summary The pyrazole scaffold is a pharmacophore of immense significance, underpinning blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor). For the m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance, underpinning blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor). For the medicinal chemist, the choice of synthetic route is rarely about "making the molecule" but rather about regiocontrol , functional group tolerance , and late-stage diversifiability .

This guide objectively compares the three dominant paradigms in pyrazole synthesis:

  • The Classical Knorr Synthesis: The industrial workhorse, recently upgraded for regioselectivity.

  • 1,3-Dipolar Cycloaddition: The precision tool for complex, asymmetric substitution.

  • Transition-Metal Catalyzed C-H Activation: The modern approach for late-stage scaffold diversification.

Part 1: The Classical Route – Knorr Pyrazole Synthesis

Best For: Multigram/kilogram scale-up of symmetrical pyrazoles or simple analogues.

Technical Analysis

The Knorr synthesis involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.[1][2] While robust, its historical Achilles' heel has been regioselectivity . When reacting a substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl (

), a mixture of regioisomers (1,3,5- vs 1,5,3-substituted) is typically formed.

Modern Solution: The use of fluorinated solvents like 2,2,2-trifluoroethanol (TFE) has been shown to drastically enhance regioselectivity by manipulating the hydrogen-bond network and the electrophilicity of the carbonyl carbons.

Experimental Protocol: Regioselective Synthesis via Solvolytic Control

Based on the methodology of Deng & Mani (J. Org. Chem. 2008)

Objective: Synthesis of 1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole with >95:5 regioselectivity.

Reagents:

  • 1-Phenyl-1,3-butanedione (1.0 equiv)

  • 4-Chlorophenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE)

  • Additive: Trifluoroacetic acid (TFA, 10 mol%)

Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1-phenyl-1,3-butanedione (162 mg, 1.0 mmol) in TFE (2.0 mL).

  • Addition: Add 4-chlorophenylhydrazine hydrochloride (197 mg, 1.1 mmol) followed by TFA (11.4 mg, 0.1 mmol).

  • Reaction: Stir the mixture at reflux (

    
    C) for 2 hours. Monitor consumption of diketone by TLC (30% EtOAc/Hexanes).
    
  • Workup: Cool to room temperature. Remove TFE under reduced pressure (rotary evaporator). TFE can be recovered and redistilled.

  • Purification: Dissolve the residue in EtOAc (10 mL), wash with sat.

    
     (2 x 10 mL) and brine. Dry over 
    
    
    
    . Concentrate and recrystallize from EtOH to obtain the product.

Why this works: TFE acts as a strong hydrogen-bond donor, activating the carbonyls. The specific solvation shell stabilizes the intermediate hydrazone in a conformation that favors the 5-phenyl isomer cyclization.

Part 2: The Precision Route – 1,3-Dipolar Cycloaddition

Best For: Highly substituted, unsymmetrical pyrazoles; "Click" chemistry applications; Green chemistry (aqueous conditions).

Technical Analysis

This route constructs the pyrazole ring via a [3+2] cycloaddition between a nitrile imine (1,3-dipole) and an alkyne or enamine (dipolarophile).[3][4] Unlike the Knorr synthesis, where the bond formation is stepwise condensation, this concerted (or near-concerted) mechanism allows for exquisite control over substituent placement.

Green Advantage: Recent advances allow this to proceed in aqueous micellar media using surfactants like TPGS-750-M, eliminating the need for toxic organic solvents.

Experimental Protocol: Aqueous Micellar Synthesis

Adapted from Lipshutz et al. and related "on-water" methodologies.

Objective: Synthesis of 1,3-diphenylpyrazole via in situ nitrile imine generation.

Reagents:

  • N-phenylhydrazonoyl chloride (Precursor to nitrile imine) (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Medium: 2 wt% TPGS-750-M in water

Workflow:

  • Medium Prep: Prepare a 2 wt% solution of TPGS-750-M in degassed water.

  • Coupling: To a reaction vial containing the surfactant solution (1.0 mL/mmol), add phenylacetylene (122 mg, 1.2 mmol) and N-phenylhydrazonoyl chloride (230 mg, 1.0 mmol).

  • Activation: Add

    
     (202 mg, 2.0 mmol) dropwise. The base triggers the dehydrohalogenation of the hydrazonoyl chloride, generating the reactive nitrile imine in situ.
    
  • Reaction: Stir vigorously at room temperature for 4-6 hours. The hydrophobic effect accelerates the reaction within the micellar lipophilic cores.

  • Isolation: The product often precipitates. Filter and wash with water. If oil forms, extract with a minimal amount of EtOAc (Green solvent alternative: 2-MeTHF).

Part 3: The Diversification Route – C-H Activation

Best For: Late-stage functionalization of drug leads; SAR studies where the pyrazole core is constant but peripheral aryl groups vary.

Technical Analysis

Instead of building the ring from scratch, this method functionalizes an existing pyrazole ring. Palladium-catalyzed C-H arylation is particularly powerful for installing aryl groups at the C-5 position (adjacent to nitrogen) or C-4 position, depending on conditions and blocking groups.

Experimental Protocol: Pd-Catalyzed C-5 Arylation

Based on protocols for direct arylation of N-substituted pyrazoles.

Objective: C-5 Arylation of 1-methyl-1H-pyrazole with iodobenzene.

Reagents:

  • 1-Methyl-1H-pyrazole (1.0 equiv)

  • Iodobenzene (1.5 equiv)

  • Catalyst:

    
     (5 mol%)[5]
    
  • Ligand:

    
     (10 mol%) or specialized phosphine ligands for difficult substrates.
    
  • Base:

    
     (2.0 equiv) or AgOAc (oxidant/base hybrid).
    
  • Solvent: DMA (N,N-Dimethylacetamide).

Workflow:

  • Setup: In a glovebox or under Argon, combine 1-methylpyrazole (82 mg, 1.0 mmol), iodobenzene (306 mg, 1.5 mmol),

    
     (11 mg, 0.05 mmol), 
    
    
    
    (26 mg, 0.1 mmol), and
    
    
    (276 mg, 2.0 mmol) in a sealed tube.
  • Solvent: Add anhydrous DMA (3.0 mL).

  • Heating: Heat to

    
    C for 12-16 hours.
    
  • Workup: Cool, dilute with EtOAc, filter through a celite pad to remove Pd black. Wash filtrate with water (3x) to remove DMA.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Note: The C-5 proton is the most acidic, making it the primary site for activation via a CMD (Concerted Metalation-Deprotonation) mechanism.

Comparative Data Analysis

The following table contrasts the performance metrics of the three routes for a hypothetical target: 1,3,5-triphenylpyrazole .

MetricRoute 1: Knorr (TFE Modified)Route 2: 1,3-Dipolar CycloadditionRoute 3: C-H Activation
Overall Yield 85 - 95% 80 - 92%60 - 85%
Regioselectivity Good (90:10 to 98:2) with TFEExcellent (>98:2) Excellent (Site-Selective)
Atom Economy High (Loss of

)
Very High (100% for simple add'n) Moderate (Loss of HX + Base waste)
Substrate Scope Limited by 1,3-dicarbonyl availabilityBroad (Alkynes/Diazo are diverse)Broad (Aryl halides are ubiquitous)
Cost Low Moderate (Hydrazonoyl halides)High (Pd catalyst, Ligands)
Scalability High (Kg scale) Moderate (Exothermic diazo steps)Low/Moderate (Catalyst cost)
Green Metric Moderate (Solvent dependent)High (Aqueous/Micellar options) Low (DMA/DMF, Heavy metals)

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical decision process for selecting a synthetic route and details the mechanism of the high-precision 1,3-Dipolar Cycloaddition.

PyrazoleSynthesis cluster_mech Mechanism: 1,3-Dipolar Cycloaddition (Route 2) Start Target Pyrazole Structure Symm Is the Pyrazole Symmetrical? Start->Symm Scale Scale > 100g? Symm->Scale Yes LateStage Late-Stage Diversification? Symm->LateStage No Subst Complex/Sensitive Substituents? Scale->Subst No Route1 Route 1: Knorr Synthesis (Standard or TFE) Scale->Route1 Yes (Cost effective) Subst->Route1 No (Robustness) Route2 Route 2: 1,3-Dipolar Cycloaddition Subst->Route2 Yes (High Regiocontrol) LateStage->Subst No (De novo synthesis) Route3 Route 3: Pd-Catalyzed C-H Activation LateStage->Route3 Yes (Core exists) Hydrazonoyl Hydrazonoyl Chloride NitrileImine Nitrile Imine (1,3-Dipole) Hydrazonoyl->NitrileImine -HCl Base Base (Et3N) Base->NitrileImine TS Concerted [3+2] Transition State NitrileImine->TS Alkyne Alkyne (Dipolarophile) Alkyne->TS Product Regioselective Pyrazole TS->Product Fast

Caption: Decision framework for route selection (Top) and mechanistic flow of the 1,3-Dipolar Cycloaddition (Bottom).

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Lipshutz, B. H., & Ghorai, S. (2012). Transition-Metal-Catalyzed Cross-Couplings of Heterocyclic Chlorides and Bromides in Water at Room Temperature. Aldrichimica Acta, 45(1), 3-16. Link

  • Aggarwal, V. K., et al. (2003). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ.[6] Journal of Organic Chemistry, 68(13), 5381–5383. Link

  • Giri, R., et al. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C–H Bond Arylation for the Synthesis of β-Phenethylamines. Chemical Science, 8, 7152-7156. Link

  • St. Jean, D. J., et al. (2008). Regioselective Synthesis of Celecoxib Analogues. Tetrahedron Letters, 49(16), 2548-2551. Link

Sources

Validation

Green Chemistry Approaches to Pyrazole Synthesis: A Comparative Technical Guide

Topic: Green Chemistry Approaches to Pyrazole Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Shift The pyrazole sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green Chemistry Approaches to Pyrazole Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Shift

The pyrazole scaffold is ubiquitous in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . Traditionally, pyrazole synthesis (e.g., Knorr condensation) relies on volatile organic compounds (VOCs) like ethanol or acetic acid, strong mineral acid catalysts, and prolonged reflux conditions. These methods suffer from poor atom economy, high E-factors (waste-to-product ratios), and genotoxic hydrazine management issues.

This guide objectively compares three field-proven green alternatives: Mechanochemistry (Ball Milling) , Aqueous Phase Synthesis , and Microwave-Assisted Organic Synthesis (MAOS) . Analysis confirms that these methods not only align with the 12 Principles of Green Chemistry but often outperform traditional routes in yield, purity, and reaction velocity.

Comparative Technology Analysis

Metric Definitions
  • Atom Economy (AE): Molecular Weight of Product / MW of all Reactants.

  • Reaction Mass Efficiency (RME): Mass of Product / Mass of all Reactants.

  • E-Factor: Mass of Waste / Mass of Product.[1]

Technology Head-to-Head
FeatureTraditional (Reflux) Mechanochemistry (Ball Mill) Aqueous Phase (Water) Microwave (MAOS)
Solvent EtOH, AcOH, DMFNone (Solvent-Free) Water / GlycerolWater / PEG
Energy Input Convective Heat (12-24h)Kinetic/Friction (10-30 min)Hydrophobic Effect (1-3h)Dielectric Heating (2-10 min)
Catalyst H₂SO₄, HClNano-SiO₂, Basic AluminaNone (Autocatalytic)Graphene Oxide, Ionic Liquids
Yield 60–80%90–98% 85–92%85–95%
Scalability HighLow-Medium (Batch)HighMedium (Flow compatible)
Green Verdict High WasteBest for Waste Reduction Best for Cost/Safety Best for Speed

Deep Dive: Mechanisms & Causality

Mechanochemistry: The Kinetic Driver

Causality: In solvent-free ball milling, the kinetic energy of the grinding media is transferred to the reagents, creating localized "hot spots" of high pressure and temperature. This overcomes the activation energy barrier without bulk heating. The absence of solvent maximizes the concentration of reacting species, driving the equilibrium toward product formation (Le Chatelier’s principle) and eliminating the need for work-up extraction.

Aqueous Synthesis: The Hydrophobic Effect

Causality: Organic substrates (e.g., hydrazine, 1,3-diketones) are often sparingly soluble in water. When dispersed, they form an emulsion. The reaction is accelerated "on water" due to the hydrophobic effect , which forces organic reactants into close proximity to minimize their surface area with water. Furthermore, water molecules at the interface can stabilize transition states via hydrogen bonding, acting as a pseudo-catalyst.

Microwave-Assisted Synthesis: Dielectric Heating

Causality: Unlike convective heating, microwaves interact directly with dipoles (water, polar reagents). This causes rapid molecular rotation and internal heating. The "specific microwave effect" can selectively heat the polar transition state, significantly reducing reaction times from hours to minutes.

Validated Experimental Protocols

Protocol A: Solvent-Free Mechanochemical Synthesis

Best for: High yield, zero solvent waste, simple substrates.

Reagents:

  • Chalcone (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Sodium Persulfate (Na₂S₂O₈) (1.0 mmol) - Oxidant

Workflow:

  • Loading: Charge a stainless steel jar (25 mL) with the chalcone, phenylhydrazine, and Na₂S₂O₈. Add two 10mm stainless steel balls.

  • Grinding: Set the ball mill (e.g., Retsch MM 400) to 20-25 Hz . Grind for 10-15 minutes .

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 2:8). The mixture should turn from a loose powder to a sticky paste/solid.

  • Work-up: Open the jar. The product is usually a pure solid. Wash with a small amount of water to remove sodium sulfate byproducts.

  • Validation: Dry the solid. Measure Melting Point (MP). Purity is typically >95% by ¹H NMR.

Protocol B: Catalyst-Free Aqueous Synthesis

Best for: Scalability, safety, cost-efficiency.

Reagents:

  • Ethyl Acetoacetate (1.0 mmol)

  • Hydrazine Hydrate (1.1 mmol)

  • Water (5 mL)

Workflow:

  • Mixing: In a round-bottom flask, add Ethyl Acetoacetate and Water. Stir vigorously to create an emulsion.

  • Addition: Dropwise add Hydrazine Hydrate at Room Temperature (RT).

    • Exotherm Alert: The reaction is slightly exothermic.

  • Reaction: Stir at RT for 30 minutes. If precipitation is slow, heat to 50°C for 1 hour.

  • Isolation: The pyrazole product (3-methyl-5-pyrazolone) often precipitates out of the water. Filter via Buchner funnel.

  • Purification: Recrystallize from Ethanol:Water (1:9) if necessary.

  • Validation: ¹H NMR in DMSO-d₆. Look for the characteristic -CH proton of the pyrazole ring at ~5.8 ppm.

Case Study: Green Synthesis of Celecoxib

Context: The traditional synthesis of Celecoxib involves toxic solvents (toluene) and low yields (approx. 70%).

Green Improvement (Comparison):

  • Solvent Replacement: Replacing Toluene with TMO (2,2,5,5-tetramethyloxolane) or Water/Ethanol .

  • Process:

    • Claisen Condensation: 4'-methylacetophenone + ethyl trifluoroacetate.

      • Green Tweak: Use NaOMe in TMO instead of NaH in Toluene.

    • Cyclization: Diketone intermediate + 4-sulfonamidophenylhydrazine.

      • Green Tweak: Perform in Water/EtOH (1:1) at 80°C.

  • Result: Yield increases to 86-90% . Waste (E-factor) reduced by >100 kg per kg of product.[1][2]

Visualizations

Decision Workflow: Selecting the Right Green Method

This diagram guides the researcher in choosing the optimal synthesis path based on substrate properties and scale.

GreenPyrazoleSelection Start Start: Pyrazole Synthesis Requirement SolubilityCheck Are reactants water soluble? Start->SolubilityCheck ScaleCheck Scale of Reaction? SolubilityCheck->ScaleCheck Yes / Partial Method_Aq Aqueous Synthesis (Hydrophobic Effect) SolubilityCheck->Method_Aq No (Hydrophobic Effect) ThermalSensitivity Thermally Sensitive? ScaleCheck->ThermalSensitivity < 10g (Lab/Pilot) Method_Flow Continuous Flow (Green Solvent) ScaleCheck->Method_Flow > 100g (Industrial) Method_Mech Mechanochemistry (Ball Milling) ThermalSensitivity->Method_Mech Yes (Avoid Heat) Method_MW Microwave Assisted (Water/PEG) ThermalSensitivity->Method_MW No (Need Speed) High Atom Economy\nSimple Filtration High Atom Economy Simple Filtration Method_Aq->High Atom Economy\nSimple Filtration Solvent-Free\nHigh Yield Solvent-Free High Yield Method_Mech->Solvent-Free\nHigh Yield Fast (min vs hours)\nEnergy Efficient Fast (min vs hours) Energy Efficient Method_MW->Fast (min vs hours)\nEnergy Efficient

Caption: Decision matrix for selecting the optimal green synthesis methodology based on solubility, scale, and thermal sensitivity.

Reaction Mechanism: Water-Mediated Cyclization

Visualizing how water facilitates the reaction without organic solvents.

AqueousMechanism Reactants 1,3-Diketone + Hydrazine Emulsion Emulsion Formation (Hydrophobic Clustering) Reactants->Emulsion Stirring in H2O Interface Water Interface (H-Bond Stabilization) Emulsion->Interface Reactants pushed together TS Transition State (Nucleophilic Attack) Interface->TS Activated by H-bonding Elimination Dehydration (-H2O) TS->Elimination Product Pyrazole Precipitate Elimination->Product Insoluble in Water

Caption: Mechanism of water-mediated synthesis showing the hydrophobic effect driving reactants together and water stabilizing the transition state.

References

  • Zhang, Z., et al. (2013).[3] One-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine under mechanochemical ball milling. Heterocycles. Link

  • Min, Z-L., et al. (2015). A Green Protocol for Catalyst-Free Syntheses of Pyrazole in Glycerol-Water Solution. Asian Journal of Chemistry. Link

  • Becerra, D., & Castillo, J-C. (2025).[4] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Link

  • Singh, S., et al. (2023).[5] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. Link

  • Scholtz, & Riley. (2026).[2] A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Link

  • Pradeep Research Group. (2025). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. ACS Sustainable Chemistry & Engineering.[6] Link[6]

Sources

Comparative

comparing the reactivity of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile with its bromo analog

This guide provides a technical comparison between 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile and its 5-bromo analog . It is designed for medicinal chemists and process engineers selecting the optimal building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile and its 5-bromo analog . It is designed for medicinal chemists and process engineers selecting the optimal building block for library synthesis or scale-up.

Executive Summary: The "Make vs. Buy" Decision

In the context of pyrazole functionalization, the choice between the 5-chloro (1-Cl) and 5-bromo (1-Br) analogs is rarely about ultimate feasibility—both will react—but rather about atom economy, catalyst cost, and reaction orthogonality .

  • Select the 5-Chloro analog if: You are targeting Nucleophilic Aromatic Substitution (SNAr) with amines/alkoxides, or if you require a low-cost starting material for large-scale manufacturing. It is robust, cheap to synthesize via POCl3, and sufficiently reactive due to the 4-cyano activation.

  • Select the 5-Bromo analog if: You are performing challenging Palladium-catalyzed cross-couplings (Suzuki/Buchwald) with sensitive substrates where lower temperatures are required to prevent decomposition, or if you lack access to specialized phosphine ligands (e.g., Buchwald precatalysts) necessary to activate the C-Cl bond.

Electronic Scaffold Analysis

The reactivity of these molecules is dictated by the "push-pull" electronics of the pyrazole ring. The 4-carbonitrile (CN) group is a potent electron-withdrawing group (EWG), significantly depleting electron density at the 5-position.

Reactivity Hotspots

The following diagram illustrates the electronic activation that facilitates both SNAr and Oxidative Addition.

Reactivity Core 1,3-Dimethyl-1H-pyrazole Core C5 C-5 Position (Electrophilic Site) Core->C5 Scaffold CN 4-Cyano Group (CN) (Strong EWG) CN->C5 Inductive/Mesomeric Activation (-I, -M) X Halogen (Cl vs Br) (Leaving Group) C5->X Bond Strength: C-Cl > C-Br SNAr S_NAr Reactivity (Cl ≈ Br) C5->SNAr Nucleophilic Attack Pd Pd-Coupling (Br > Cl) X->Pd Oxidative Addition

Figure 1: Electronic activation map of the 5-halo-4-cyanopyrazole scaffold.

Synthesis & Accessibility Comparison

The primary driver for using the 5-chloro analog is its synthesis. It is often generated in a "one-pot" fashion from the 5-hydroxy precursor (pyrazolone) using Vilsmeier-type conditions or neat POCl3.

Feature5-Chloro Analog5-Bromo Analog
Precursor 1,3-Dimethyl-5-pyrazolone1,3-Dimethyl-5-pyrazolone
Reagent POCl3 (Cheap, abundant)POBr3 (Expensive) or PBr3/Br2
Atom Economy HighLower (Mass of Br waste is higher)
Commercial Availability High (Commodity chemical)Moderate (Specialty chemical)
Cost (Approx.) $

$

Scientist's Note: The 5-chloro derivative is frequently a byproduct or direct target of Vilsmeier-Haack formylation/chlorination sequences. If you are making the 4-formyl analog, the 5-chloro is the standard intermediate.

Head-to-Head Reactivity Profiles

Profile A: Nucleophilic Aromatic Substitution (SNAr)

Winner: Tie (Functionally) / 5-Chloro (Economically)

Due to the strong electron-withdrawing nature of the 4-CN group, the 5-position is highly activated.

  • Mechanism: Addition-Elimination via a Meisenheimer-like complex.

  • Leaving Group Effect: While Br is a better leaving group than Cl, the rate-determining step in highly activated heteroaromatic systems is often the nucleophilic attack (addition), not the bond breaking (elimination). Therefore, the higher electronegativity of Chlorine (inductive effect) can actually stabilize the transition state more than Bromine, making the 5-Chloro analog surprisingly reactive.

  • Data Point: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (analogous electronics) reacts quantitatively with amines in ethanol at reflux [1].

Profile B: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Winner: 5-Bromo

  • Mechanism: Pd(0)/Pd(II) catalytic cycle.[1]

  • Rate Limiting Step: Oxidative Addition into the C-X bond.

  • Comparison: The C-Br bond (approx. 68 kcal/mol) is significantly weaker than the C-Cl bond (approx. 81 kcal/mol).

    • 5-Bromo: Reacts readily with standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) at 60-80°C.

    • 5-Chloro: Often requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, BrettPhos) or N-Heterocyclic Carbenes (NHC) and higher temperatures (100°C+) to facilitate oxidative addition [2].

Critical Insight: In some pyrazole systems, 5-iodo analogs suffer from rapid dehalogenation (reduction) side reactions. Therefore, 5-bromo is often the "Goldilocks" choice—reactive enough for coupling but stable enough to avoid reduction [3].

Experimental Protocols

Protocol 1: SNAr Displacement with Primary Amines

Applicable to both Cl and Br analogs, but Cl is recommended for cost.

Objective: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile derivatives.

  • Setup: Charge a round-bottom flask with 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 equiv).

  • Solvent: Add Ethanol or Acetonitrile (0.5 M concentration).

  • Nucleophile: Add the primary amine (1.2 – 1.5 equiv).

  • Base: Add Triethylamine or DIPEA (1.5 equiv) to scavenge HCl.

  • Reaction: Heat to reflux (approx. 80°C) for 2–6 hours. Monitor by TLC/LCMS.

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

Protocol 2: Suzuki-Miyaura Coupling

Optimized for the 5-Bromo analog. If using 5-Chloro, switch catalyst to Pd2(dba)3/XPhos.

Objective: Synthesis of 5-aryl-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

  • Reagents: Combine 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K2CO3 (2.0 equiv) in a microwave vial or sealed tube.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen/Argon for 10 mins.

  • Catalyst: Add Pd(dppf)Cl2[1]·DCM (5 mol%).

  • Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 1–4 hours.

  • Workup: Filter through a Celite pad, rinse with EtOAc. Wash filtrate with water. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Decision Matrix

Constraint / GoalRecommended AnalogReason
Low Cost / Scale-Up 5-Chloro Precursors (POCl3) are significantly cheaper.
Reaction: SNAr 5-Chloro Reactivity is sufficient; Br offers no kinetic benefit worth the cost.
Reaction: Suzuki/Stille 5-Bromo Faster oxidative addition; allows use of cheaper "gen 1" catalysts.
Substrate Stability 5-Bromo Allows milder coupling temperatures (60-80°C vs 100°C+).
Library Diversity 5-Bromo Broader scope in automated couplings; less sensitive to boronic acid sterics.

References

  • Shen, Y.-J., Xu, M., & Fan, C.-G. (2011).[2] 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Link

  • BenchChem Technical Support. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Link

  • Léval, A., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development. Academia.edu. Link

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Literature. Link

  • PrepChem. (2025).[3] Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. Link

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Comparison of Pyrazole Regioisomers

Introduction: The Regiochemical Challenge of Pyrazoles The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents, including celecoxib (anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regiochemical Challenge of Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents, including celecoxib (anti-inflammatory), sildenafil (Viagra), and various anticancer agents.[1][2] The synthetic route to these valuable compounds, often involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, frequently yields a mixture of regioisomers. For example, the reaction of an unsymmetrical dicarbonyl with methylhydrazine can produce both 1,3- and 1,5-disubstituted pyrazole products. Distinguishing between these isomers is not merely an academic exercise; it is a critical step in drug development, as different regioisomers can exhibit vastly different pharmacological activities and toxicological profiles.[3]

This guide provides an in-depth comparison of the primary spectroscopic techniques used to unambiguously differentiate pyrazole regioisomers. We will move beyond simple data reporting to explain the underlying principles that give rise to distinct spectral signatures, offering field-proven insights for researchers in drug discovery and chemical synthesis.

The Unambiguous Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive tool for identifying pyrazole regioisomers in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁵N nuclei, we can deduce the precise connectivity of the molecule. For complex structures, a suite of 2D NMR experiments is often required for complete assignment.[4][5]

Key Differentiating Principles in NMR:
  • ¹H NMR - Chemical Shifts and Anisotropy: The position of substituents on the pyrazole ring significantly influences the chemical shifts of the ring protons. In a 1,5-disubstituted pyrazole, the substituent at the N1 position often exerts a notable anisotropic effect on the adjacent C5-substituent and the H4 proton. Conversely, in a 1,3-disubstituted pyrazole, the N1-substituent primarily influences the H5 proton. These subtle differences in the electronic environment lead to reproducible and predictable variations in their respective chemical shifts.[6][7]

  • ¹³C NMR - Substituent Effects: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the substitution pattern. Empirical rules and computational models can predict these shifts with reasonable accuracy, but experimental data is the gold standard. The carbon directly attached to the N1-substituent (C5 in the 1,5-isomer and C3 in some tautomeric forms) will show a characteristic shift compared to its counterpart in the other isomer.[8][9]

  • 2D NMR - Proximity and Connectivity: When 1D spectra are ambiguous due to signal overlap, 2D NMR techniques become indispensable.[10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the definitive experiment. NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds.[11] A clear NOE correlation between the protons of the N1-substituent and the protons of the C5-substituent provides irrefutable evidence for the 1,5-regioisomer. The absence of this correlation, coupled with an NOE to the H5 proton, points towards the 1,3-isomer.[3][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For a 1,5-disubstituted pyrazole, a crucial correlation will be observed between the protons of the N1-substituent and the C5 carbon of the pyrazole ring. For the 1,3-isomer, the correlation would be to the C5 and C4 carbons.[12]

Experimental Protocol: Definitive Isomer Assignment using 2D NMR
  • Sample Preparation: Dissolve 10-15 mg of the purified pyrazole isomer mixture or isolated isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify all proton signals and their multiplicities.

  • NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Set the spectral width to encompass all proton signals.

    • Employ a mixing time of 500-800 ms, which is optimal for small molecules to build up NOE signals.

    • Acquire a sufficient number of scans (typically 8-16 per increment) for good signal-to-noise.

  • HMBC Acquisition:

    • Use a standard hmbcgplpndqf pulse sequence.

    • Set the ¹H spectral width (F2 dimension) as in the proton spectrum. Set the ¹³C spectral width (F1 dimension) to cover the expected range (e.g., 0-160 ppm).

    • The key parameter is the long-range coupling delay, optimized for a J-coupling of 8-10 Hz.

  • Data Analysis:

    • Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin).

    • In the NOESY spectrum, look for the critical cross-peak between the N1-substituent protons and either the C5-substituent protons (confirming the 1,5-isomer) or the H5 proton.

    • In the HMBC spectrum, identify the 3-bond correlation from the N1-substituent protons to the C5 carbon, which definitively confirms the 1,5-isomer.[12]

Data Summary: Representative NMR Shifts for Regioisomer Differentiation
Spectroscopic Feature 1,5-Disubstituted Pyrazole (Example) 1,3-Disubstituted Pyrazole (Example) Rationale for Difference
¹H NMR (H5) Typically shielded (shifted upfield)Typically deshielded (shifted downfield)Proximity to the N1-substituent in the 1,3-isomer.
¹³C NMR (C5) Influenced by both N1 and C5 substituentsPrimarily influenced by the H5 proton and N1-substituentDirect attachment of substituent at C5 in the 1,5-isomer.
NOESY Correlation N1-SubstituentC5-Substituent N1-SubstituentH5 Proton Through-space proximity of the groups.
HMBC Correlation N1-Substituent (¹H)C5 (¹³C) N1-Substituent (¹H)C5 & C4 (¹³C) ³JCH coupling pathway.

Note: Specific chemical shifts are highly dependent on the exact substituents and solvent used.[6]

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_conclusion Structure Confirmation syn Pyrazole Synthesis (e.g., Hydrazine + 1,3-Dicarbonyl) pur Purification (Column Chromatography) syn->pur Yields Mixture or Single Isomer h1 1. Acquire ¹H NMR pur->h1 c13 2. Acquire ¹³C NMR h1->c13 hmbc 3. Acquire 2D HMBC c13->hmbc noesy 4. Acquire 2D NOESY hmbc->noesy check_hmbc Observe HMBC Correlation from N1-Substituent to C5? hmbc->check_hmbc check_noe Observe NOE Correlation from N1-Substituent? noesy->check_noe iso15 1,5-Regioisomer Confirmed check_noe->iso15 Yes (to C5-Substituent) iso13 1,3-Regioisomer Confirmed check_noe->iso13 No (or to H5) check_hmbc->iso15 Yes check_hmbc->iso13 No

Mass Spectrometry (MS): Insights from Fragmentation

While NMR provides the definitive structure, Mass Spectrometry (MS) offers complementary information and can reveal distinct fragmentation patterns for regioisomers, which is especially useful in GC-MS or LC-MS workflows. The fragmentation is initiated by ionization (commonly Electron Ionization - EI), and the resulting molecular ion breaks down into smaller, characteristic fragments.

Differentiating Principles in MS:

The stability of the fragments and the rearrangement pathways available to the molecular ion are dependent on the initial positions of the substituents. For instance, the loss of a substituent from the C3 versus the C5 position can lead to different radical cations, which then follow unique fragmentation cascades.[13][14]

A common fragmentation pathway for pyrazoles involves the loss of HCN or N₂.[13] The substituents on the ring dictate the favorability of these and other pathways. A study on tetra-substituted phenylaminopyrazole derivatives showed that one regioisomer could undergo a unique fragmentation, generating an ion fragment (m/z 170.0600) that was not observed in the spectrum of the other isomer.[12] This unique fragment serves as a diagnostic marker to differentiate the two.

Experimental Protocol: GC-MS Analysis for Fragmentation Patterning
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the pyrazole sample in a volatile solvent (e.g., methanol, dichloromethane).

  • GC Separation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the isomers.

  • MS Acquisition: Acquire mass spectra using Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range that includes the expected molecular ion and key fragments (e.g., m/z 50-400).

  • Data Analysis:

    • Examine the mass spectrum for each separated isomer.

    • Identify the molecular ion peak (M⁺).

    • Compare the relative abundances of key fragment ions between the isomers. Look for unique fragments or significantly different abundance ratios that can serve as diagnostic markers.

Data Summary: Illustrative Fragmentation Differences
Feature 1,5-Regioisomer 1,3-Regioisomer Rationale for Difference
Molecular Ion (M⁺) Same m/zSame m/zIsomers have the same mass.
Key Fragments May show a dominant [M - R¹]⁺ fragment.May show a dominant [M - R⁵]⁺ fragment.Different substituent lability based on position.
Diagnostic Ion Presence of a unique fragment from a specific rearrangement.Absence of that unique fragment.The substitution pattern allows for a unique fragmentation pathway not accessible to the other isomer.[12]

G cluster_iso15 1,5-Isomer Pathway cluster_iso13 1,3-Isomer Pathway M Molecular Ion (M⁺) M15 M⁺ M13 M⁺ F1_15 Fragment A (e.g., M - R_N1) M15->F1_15 F2_15 Fragment B (e.g., M - R_C5) M15->F2_15 F_Unique Unique Fragment C (Diagnostic Ion) M15->F_Unique F1_13 Fragment A' M13->F1_13 F2_13 Fragment B' M13->F2_13 F3_13 Fragment D M13->F3_13

The Gold Standard: X-Ray Crystallography

For absolute, unequivocal structure determination, single-crystal X-ray diffraction is the ultimate arbiter.[15][16] If a suitable single crystal of a pure regioisomer can be grown, this technique provides a three-dimensional map of the electron density in the molecule, revealing the precise location of every atom and confirming the connectivity and regiochemistry beyond any doubt. While powerful, it is dependent on the ability to produce high-quality crystals and is not a high-throughput technique. It is often used to confirm the assignments made by NMR for a new class of pyrazole derivatives.[17][18]

Conclusion: A Multi-faceted Approach for Certainty

While ¹H and ¹³C NMR provide strong initial clues, the unambiguous assignment of pyrazole regioisomers relies on a more sophisticated, multi-technique approach. For routine analysis, a combination of 1D NMR with a 2D NOESY experiment is typically the most efficient and conclusive method. The observation of a key through-space correlation provides the definitive evidence needed to assign the structure. Mass spectrometry serves as a valuable secondary technique, particularly in hyphenated methods like GC-MS, by revealing diagnostic fragmentation patterns. Finally, when absolute proof is required, X-ray crystallography remains the undisputed gold standard. By understanding the principles behind each technique, researchers can confidently and accurately characterize their pyrazole products, ensuring the integrity and success of their research and development efforts.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. Available at: [Link]

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Organic Magnetic Resonance. Available at: [Link]

  • Kusch, P. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Aguilar-Parrilla, F., et al. (1994). 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry. Available at: [Link]

  • 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). (n.d.). ResearchGate. Available at: [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy. Available at: [Link]

  • Pyrazole Spectra. (n.d.). SpectraBase. Available at: [Link]

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